2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Description
The exact mass of the compound 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-5-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-4-5(9)2-3-6(7)8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBHZEFIMZNAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Physicochemical Profiling and Strategic Application of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide in Rational Drug Design
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter building blocks that appear simple on the surface but possess deeply nuanced physicochemical profiles. 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8) is a prime example. This compound is not merely a structural intermediate; it is a meticulously tuned pharmacophoric module.
In this technical guide, we will deconstruct the physicochemical properties of this specific fluorinated benzenesulfonamide, examine the causality behind its structural design, and establish rigorous, self-validating analytical protocols for its characterization.
Structural & Physicochemical Profiling
To effectively deploy any building block in high-throughput synthesis or lead optimization, we must first quantify its fundamental properties. The table below synthesizes the core quantitative data for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide [1].
| Property | Value | Causality & Impact in Drug Design |
| Chemical Name | 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide | - |
| CAS Registry Number | 1601846-51-8 | - |
| Molecular Formula | C₇H₇ClFNO₂S | - |
| Molecular Weight | 223.65 g/mol | Highly efficient ligand efficiency (LE) metric; leaves ample molecular weight budget for further elaboration. |
| SMILES | CNS(=O)(=O)c1cc(F)ccc1Cl | - |
| Estimated LogP | ~2.1 - 2.4 | The N-methyl group increases lipophilicity compared to a primary amine, optimizing passive membrane permeability. |
| Estimated pKa | ~9.5 | The electron-withdrawing 2-Cl and 5-F groups lower the pKa from ~10.5 (unsubstituted) to ~9.5. At physiological pH (7.4), the compound remains >99% unionized, preventing membrane impermeability. |
| Topological Polar Surface Area | 46.17 Ų | Falls well within the Lipinski/Veber limits for oral bioavailability and blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | N-methylation caps one donor, reducing desolvation penalties during target binding. |
The Electronic Influence of Halogenation
The strategic placement of the halogens dictates the electronic environment of the sulfonamide. The 2-chloro group exerts a strong inductive electron-withdrawing effect (-I) while introducing significant steric bulk at the ortho position. The 5-fluoro group at the meta position provides additional inductive withdrawal without adding steric hindrance [2]. Together, these halogens fine-tune the acidity of the sulfonamide N-H bond, which is governed by the Hammett equation principles [3].
Mechanistic Reactivity: The N-Methylation Strategy
A critical failure point in medicinal chemistry programs utilizing benzenesulfonamides is off-target toxicity mediated by Human Carbonic Anhydrase (hCA) isoforms. Primary fluorinated benzenesulfonamides (-SO₂NH₂) are notorious for their potent, indiscriminate binding to the Zn²⁺ ion in the hCA active site [4].
However, the introduction of the N-methyl group in this building block is a deliberate structural intervention. The methyl group creates a severe steric clash within the constrained hCA active site and removes the secondary hydrogen bond donor required to interact with the Thr199 residue of the enzyme. Consequently, this compound acts as a "de-risked" bioisostere—abrogating off-target CA activity while retaining the sulfonamide's powerful dipole and hydrogen-bond acceptor properties for targeted engagement with kinases, proteases, or GPCRs.
Fig 1: Structural divergence in target engagement driven by N-methylation of the sulfonamide.
Analytical Characterization & Validation Workflows
To ensure the integrity of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide before integration into complex synthetic pathways, we must employ a self-validating analytical workflow. Relying solely on vendor-provided Certificates of Analysis (CoA) introduces unacceptable risk.
Fig 2: Self-validating analytical workflow for the characterization of sulfonamide building blocks.
Experimental Protocols
The following methodologies are field-proven protocols designed specifically for halogenated secondary sulfonamides.
Protocol 1: Chromatographic Purity and Mass Confirmation (LC-UV-MS)
Causality Check: Secondary sulfonamides can ionize in both positive (protonation of the aromatic system) and negative (deprotonation of the acidic N-H) modes. Dual-polarity ESI is mandatory to prevent false negatives in mass confirmation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Setup:
-
Column: C18, 50 x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in highly purified Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, and re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.
-
Detection Parameters:
-
UV: Monitor at 210 nm (amide/sulfonamide absorbance) and 254 nm (aromatic ring).
-
MS: Operate the Electrospray Ionization (ESI) source in rapidly switching positive/negative modes. Look for the [M+H]⁺ peak at m/z 224.6 and the[M-H]⁻ peak at m/z 222.6.
-
-
Validation: Run a blank solvent injection immediately prior to the sample to self-validate that the system is free of carryover.
Protocol 2: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation
Causality Check: Because the intrinsic aqueous solubility of this compound is limited by its lipophilicity (LogP ~2.4), direct aqueous titration often leads to precipitation before the equivalence point is reached, yielding erroneous pKa values. A cosolvent system is required.
Step-by-Step Methodology:
-
Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1 °C.
-
Cosolvent Preparation: Prepare three titration solutions containing the compound at 1 mM concentration in varying ratios of Methanol/Water (e.g., 30%, 40%, and 50% w/w Methanol) with 0.15 M KCl to maintain constant ionic strength.
-
Titration: Titrate each solution using standardized 0.1 M KOH under an inert argon atmosphere to prevent CO₂ absorption (which would skew the pH).
-
Data Processing: Calculate the apparent pKa (psKa) for each cosolvent ratio from the inflection point of the titration curve.
-
Extrapolation (Self-Validation): Plot the psKa values against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures. Perform a linear Yasuda-Shedlovsky extrapolation to 1/ε of pure water (approx. 0.0127 at 25°C) to determine the true aqueous pKa.
Conclusion
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide is a highly sophisticated building block. By understanding the interplay between its halogen-induced electronic effects and the steric consequences of N-methylation, researchers can strategically deploy this compound to bypass classical sulfonamide off-target liabilities while optimizing lipophilicity and target-specific hydrogen bonding.
References
-
Dudutienė, V., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed (NIH). Retrieved from [Link]
-
Politzer, P., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. ACS Publications. Retrieved from [Link]
-
Krishnamurthy, V. M., et al. (2013). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. PMC (NIH). Retrieved from[Link]
Technical Whitepaper: Structural Analysis, Synthesis, and Characterization of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter halogenated benzenesulfonamides as critical building blocks for lead optimization. The compound 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8) represents a highly versatile pharmacophore[1]. The sulfonamide moiety provides excellent hydrogen-bonding capabilities, while the specific ortho-chloro and meta-fluoro substitution pattern modulates the electrostatic potential of the aromatic ring, enhancing metabolic stability and lipophilicity.
This guide provides an in-depth analysis of its chemical structure, SMILES string interpretation, a self-validating synthetic protocol, and analytical characterization standards.
Chemical Identity and SMILES String Deconstruction
The Simplified Molecular-Input Line-Entry System (SMILES) string for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is O=S(=O)(NC)C1=CC(F)=CC=C1Cl[1]. Understanding this string requires parsing the connectivity of the functional groups relative to the central benzene core.
-
O=S(=O)(NC) : This segment defines the N-methylsulfonamide group. The sulfur atom is double-bonded to two oxygen atoms and single-bonded to an N-methylamine group (NC).
-
C1=CC(F)=CC=C1Cl : This defines the halogenated benzene ring. The ring closure is denoted by 1. The sulfonamide group is attached at position 1. Moving around the ring, the chlorine atom (Cl) is at position 2 (ortho to the sulfonamide), and the fluorine atom (F) is at position 5 (meta to the sulfonamide and para to the chlorine).
Structural decomposition of the SMILES string for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.
Physicochemical Properties
In drug development, tracking the physicochemical properties of building blocks is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The following table summarizes the core quantitative data for this compound[1].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Registry Number | 1601846-51-8 | Unique identifier for sourcing and regulatory documentation. |
| Molecular Formula | C₇H₇ClFNO₂S | Defines stoichiometry for reaction scaling. |
| Molecular Weight | 223.65 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's limits. |
| Hydrogen Bond Donors | 1 (NH) | Facilitates target protein binding (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 3 (O, O, N) | Enhances aqueous solubility relative to pure hydrocarbons. |
| Topological Polar Surface Area | ~46.2 Ų | Excellent for membrane permeability; well below the 140 Ų limit. |
Synthetic Methodology: A Self-Validating Protocol
The most robust and field-proven method for synthesizing secondary sulfonamides is the nucleophilic acyl substitution of a sulfonyl chloride with a primary amine[2]. In this specific workflow, 2-chloro-5-fluorobenzenesulfonyl chloride is reacted with methylamine.
Causality Behind Experimental Choices: We utilize Tetrahydrofuran (THF) or Dichloromethane (DCM) as the solvent rather than water to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride into a sulfonic acid dead-end product. The reaction is initiated at 0 °C to control the exothermic formation of the pentacoordinate intermediate. An excess of methylamine (or the addition of an auxiliary base like triethylamine) is critical; it acts as an acid scavenger to neutralize the HCl byproduct, which would otherwise protonate the unreacted methylamine and stall the reaction[2].
Step-by-step synthetic workflow from the sulfonyl chloride precursor to the final sulfonamide.
Step-by-Step Experimental Protocol:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Dissolution: Dissolve 2-chloro-5-fluorobenzenesulfonyl chloride (10.0 mmol, 2.29 g) in anhydrous THF (25 mL).
-
Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Nucleophilic Addition: Slowly add a 2.0 M solution of methylamine in THF (12.5 mL, 25.0 mmol, 2.5 equiv) dropwise over 15 minutes via a syringe. Note: The 1.5 excess equivalents of amine serve as the HCl scavenger.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 hours. Monitor reaction completion via TLC (Hexanes:EtOAc 7:3).
-
Quenching & Extraction: Quench the reaction by adding 20 mL of 1 M aqueous HCl to neutralize any remaining amine. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify via flash column chromatography or recrystallization from DCM/Hexanes to afford pure 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.
Analytical Characterization Standards
To ensure trustworthiness and verify the structural integrity of the synthesized compound, rigorous analytical characterization is required. The following are the expected spectral benchmarks for this molecule:
-
LC-MS (Liquid Chromatography-Mass Spectrometry):
-
Method: Reverse-phase HPLC (C18 column) coupled to an ESI-MS.
-
Expected Result: A dominant peak in the positive ion mode [M+H]+ at m/z 224.0 (for the ³⁵Cl isotope) and 226.0 (for the ³⁷Cl isotope), exhibiting the characteristic 3:1 isotopic ratio of a monochlorinated species.
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.80 ppm (dd, 1H): Aromatic proton at C-6, split by the meta-fluorine and ortho-hydrogen.
-
δ ~7.50 ppm (dd, 1H): Aromatic proton at C-3, adjacent to the chlorine.
-
δ ~7.20 ppm (td, 1H): Aromatic proton at C-4.
-
δ ~4.85 ppm (br s, 1H): Sulfonamide NH proton (exchangeable with D₂O).
-
δ ~2.70 ppm (d, 3H): N-methyl protons, split into a doublet by the adjacent NH proton.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Expected Result: A single multiplet around -110 to -115 ppm, characteristic of a fluorine atom on an electron-deficient aromatic ring.
-
Conclusion
The synthesis and characterization of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide require a precise understanding of its structural electronics and nucleophilic reactivity. By utilizing rigorous anhydrous techniques and validating the product through multi-nuclear NMR and LC-MS, researchers can confidently integrate this scaffold into advanced drug discovery pipelines.
References
-
Title: Sustainable Approaches in Pharmaceutical Discovery and Development of Sulfa Drugs Source: Theseus Academic Archive / Journal of Medicinal Chemistry URL: [Link]
Sources
safety data sheet (SDS) and handling of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
As a Senior Application Scientist in medicinal chemistry, I have designed this technical whitepaper to provide researchers with a comprehensive framework for the safe handling, physicochemical profiling, and experimental application of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8).
Unlike standard Safety Data Sheets (SDS) that merely list hazards, this guide bridges the gap between safety compliance and benchtop application, explaining the causality behind its reactivity and how its unique structural features are leveraged in modern drug discovery.
Executive Summary & Mechanistic Significance
Fluorinated benzenesulfonamides are highly privileged scaffolds in contemporary drug discovery, particularly recognized as potent, selective inhibitors of Carbonic Anhydrase IX (CA IX)[1]. CA IX is a transmembrane metalloenzyme overexpressed in hypoxic solid tumors (such as clear cell renal cell carcinoma) and serves as a critical target for anticancer therapeutics[2].
The strategic placement of halogens in 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is not arbitrary:
-
The Fluorine Effect: The highly electronegative fluorine atom at the C5 position withdraws electron density from the aromatic ring, substantially lowering the pKa of the sulfonamide group[2]. This increased acidity strengthens the electrostatic coordination between the sulfonamide nitrogen and the zinc ion (
) in the CA IX active site. -
Steric & Hydrophobic Tuning: The bulky ortho-chlorine atom forces the molecule into a specific conformational geometry that perfectly occupies the hydrophobic pocket of the CA IX binding site, sterically hindering it from binding to off-target, ubiquitous isozymes like CA I and CA II[2].
Chemical Identity & Physicochemical Properties
To ensure reproducibility across assays, it is critical to verify the physicochemical parameters of your lot against the theoretical values summarized below.
| Property | Value / Description |
| Chemical Name | 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide |
| CAS Registry Number | 1601846-51-8[3] |
| Molecular Formula | |
| Molecular Weight | 223.65 g/mol [3] |
| SMILES String | O=S(=O)(NC)C1=CC(F)=CC=C1Cl[3] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, and Methanol; Insoluble in |
Hazard Identification & Toxicological Rationale (SDS Core)
Handling this compound requires understanding why it poses specific hazards, which dictates the appropriate safety countermeasures.
-
H302 - Harmful if swallowed: The compound is biologically active and can disrupt metalloenzyme function systemically.
-
H315 - Causes skin irritation & H319 - Causes serious eye irritation: The electrophilic nature of the sulfonyl group, combined with the halogenated aromatic ring, can undergo slow reactions with nucleophilic residues (e.g., thiols, primary amines) on dermal and ocular proteins, leading to localized sensitization[3].
-
H335 - May cause respiratory irritation: As a fine crystalline powder, aerosolized micro-particulates can easily deposit in the upper respiratory tract[3].
Mandatory Precautionary Countermeasures (P-Statements):
-
P261 & P271: Avoid breathing dust. Handle exclusively within a certified chemical fume hood.
-
P280: Wear protective nitrile gloves. Causality: Nitrile is mandated because latex offers poor resistance to DMSO and DMF—the primary carrier solvents used to dissolve this compound. If a latex glove is breached by DMSO, the solvent will rapidly transport the dissolved sulfonamide directly across the dermal barrier.
Experimental Workflows & Methodologies
Protocol 1: Safe Weighing and in vitro Stock Solution Preparation
To evaluate the compound in biological assays (e.g., CA IX inhibition screening), it must be formulated into a stable stock solution.
-
Preparation: Ensure the fume hood face velocity is calibrated to 80-100 fpm. Don lab coat, safety goggles, and nitrile gloves.
-
Weighing: Using a static-free weighing boat, weigh the desired mass of the solid. Self-Validation: Inspect the powder. It must be a pristine white/off-white. Any yellowing indicates oxidative degradation of the sulfonamide nitrogen, and the lot should be discarded.
-
Dissolution: Transfer the solid to a sterile, amber glass vial. Add anhydrous DMSO to achieve a 10 mM to 50 mM stock concentration[4]. Causality: Anhydrous DMSO prevents premature hydrolysis of the sulfonamide linkage and ensures complete solvation. Water must be strictly excluded at this stage to prevent precipitation.
-
Verification: Vortex the solution for 30 seconds. Self-Validation: The resulting solution must be completely transparent. If micro-particulates remain, sonicate in a water bath at room temperature for 1-2 minutes until optically clear.
-
Storage: Aliquot the stock into single-use low-bind microcentrifuge tubes. Store at 2-8°C in a desiccator, protected from light[3].
Protocol 2: N-Alkylation Derivatization (Lead Optimization)
The acidic nature of the N-methyl sulfonamide proton allows for further functionalization to tune the compound's lipophilicity (LogP) during structure-activity relationship (SAR) campaigns.
-
Reaction Setup: In a flame-dried 25 mL round-bottom flask under a positive pressure of nitrogen, dissolve 1.0 equivalent of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide in 5 mL of anhydrous DMF.
-
Deprotonation: Add 1.5 equivalents of anhydrous Potassium Carbonate (
). Stir at room temperature for 15 minutes. Causality: The electron-withdrawing halogens lower the pKa of the N-H bond, allowing a mild base like to efficiently generate the sulfonamide anion without causing side reactions on the aromatic ring. -
Alkylation: Dropwise, add 1.2 equivalents of the desired alkyl halide (e.g., benzyl bromide). Heat the reaction to 60°C for 4 hours.
-
Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. Self-Validation: The reaction is complete when the starting material spot (lower
due to the polar N-H bond) completely disappears, replaced by a new, less polar spot (higher ). Quench with ice water, extract with Ethyl Acetate (3x 10 mL), dry over , and concentrate in vacuo.
Workflow Visualization
The following diagram maps the critical path from raw chemical handling to biological screening, ensuring a closed-loop, self-validating process.
Workflow for the handling, derivatization, and biological screening of fluorinated sulfonamides.
Storage, Disposal, and Spill Management
-
Storage: Keep the container tightly closed in a dry, well-ventilated space. Maintain storage temperatures strictly at 2-8°C[3]. Ambient temperature storage over extended periods can lead to slow thermal degradation of the sulfonamide group.
-
Spill Protocol: In the event of a powder spill, do not dry sweep (which aerosolizes the compound). Cover the spill with damp, absorbent paper towels to suppress dust. Carefully scoop the material into a designated hazardous waste container. Wash the spill area thoroughly with a 10% bleach solution followed by soap and water to neutralize any residual electrophilic species.
-
Disposal: Do not discharge into drains. The halogenated aromatic nature of this compound makes it highly recalcitrant to environmental biodegradation. Dispose of as halogenated organic waste via a licensed professional waste disposal service.
References
-
Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII Source: Journal of Medicinal Chemistry, ACS Publications URL:[Link]
Sources
literature review on fluorinated sulfonamide derivatives in drug discovery
Module 1: The Physicochemical Rationale
The Convergence of Bioisosterism and Privileged Scaffolds
In modern medicinal chemistry, the sulfonamide group (
1.1 Acidity Modulation (
Shift) and Target Binding
The primary utility of fluorinating a sulfonamide is the modulation of acidity. A typical benzenesulfonamide has a
-
The Mechanism: The electron-withdrawing nature of fluorine (inductive effect,
) stabilizes the conjugate base (the sulfonamide anion, ). -
Biological Impact: Many sulfonamide targets, particularly Carbonic Anhydrases (CAs) , require the sulfonamide to be in its ionized (anionic) form to bind the Zinc(II) ion in the enzyme's active site.
-
Data Point: Trifluoromethanesulfonamides (
) exhibit a dramatic drop in (often to ~6.0–7.0), ensuring a higher fraction of ionized drug at physiological pH (7.4) compared to non-fluorinated analogs.[1]
1.2 Metabolic Stability and Lipophilicity
The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (
-
Metabolic Blocking: Replacing oxidizable C-H sites (e.g., para-methyl groups) with
or prevents metabolic degradation by Cytochrome P450 enzymes (CYP2C9), extending the drug's half-life ( ). -
Lipophilicity (
): Fluorine generally increases lipophilicity, facilitating passive transport across cell membranes. However, "polar hydrophobicity" can occur when fluorine is adjacent to the sulfonyl group, altering the dipole moment.
Table 1: Comparative Physicochemical Impact of Fluorination
| Feature | Non-Fluorinated Analog ( | Fluorinated Analog ( | Impact on Drug Discovery |
| Bond Strength | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | Blocks metabolic oxidation; increases |
| Electronic Effect | Weak Electron Donor | Strong Electron Withdrawing | Lowers |
| Lipophilicity | Moderate | High | Improves membrane permeability (CNS penetration). |
| Steric Size | Van der Waals radius ~1.2 Å (H) | Van der Waals radius ~1.47 Å (F) | Mimics H sterically but blocks metabolism. |
Module 2: Therapeutic Architectures & Case Studies
Oncology: Carbonic Anhydrase IX (CA-IX) Inhibitors
Hypoxic tumors overexpress CA-IX to regulate intracellular pH.[2][3] The sulfonamide moiety binds the Zn(II) center of CA-IX.
-
Case Study: SLC-0111
-
Structure: A ureido-substituted benzenesulfonamide with a fluorinated tail.[4][5]
-
Mechanism: The fluorinated moiety targets the hydrophobic pocket of the enzyme, while the sulfonamide anion locks onto the Zinc. This dual-action inhibits the catalytic conversion of
to bicarbonate, leading to intracellular acidification and death of hypoxic cancer cells.[2] -
Status: Clinical trials (Phase I/II) for solid tumors.
-
Inflammation: COX-2 Selectivity[4][6][7][8]
-
Case Study: Celecoxib
-
Structure: Contains a
group on the pyrazole ring and a sulfonamide moiety.[4] -
Selectivity: The bulky
group fits into the side pocket of COX-2 (which is larger than COX-1), conferring high selectivity and reducing gastrointestinal side effects associated with non-selective NSAIDs.
-
Visualization: Mechanism of Action (CA-IX Inhibition)
Figure 1: Mechanism of Action for Fluorinated Sulfonamides targeting Carbonic Anhydrase IX.
Module 3: Synthetic Methodologies (SuFEx)[9][10]
Traditional sulfonamide synthesis (sulfonyl chloride + amine) is moisture-sensitive and harsh. The modern standard is Sulfur(VI) Fluoride Exchange (SuFEx) , a "click chemistry" approach pioneered by Sharpless et al.
Why SuFEx?
-
Stability: Sulfonyl fluorides (
) are stable to water and oxygen, unlike their chloride counterparts. -
Selectivity: The S-F bond is inert until activated by a specific catalyst (e.g., Calcium salts or DBU), allowing for modification of other parts of the molecule before forming the sulfonamide.
Visualization: SuFEx Workflow
Figure 2: The SuFEx reaction pathway for generating stable sulfonamide linkages.
Module 4: Experimental Protocol
Standard Operating Procedure: SuFEx-Mediated Synthesis
Objective: Synthesis of a fluorinated sulfonamide derivative from a sulfonyl fluoride and a primary amine.[6]
Reagents:
-
Aryl Sulfonyl Fluoride (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) OR Ca(NTf2)2 (5 mol%) for sensitive substrates.
-
Solvent: Acetonitrile (MeCN) or DCM.
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Sulfonyl Fluoride (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add the Primary Amine (1.2 mmol) to the solution.
-
Activation:
-
Method A (Robust): Add DBU (1.5 mmol) dropwise at room temperature.
-
Method B (Mild/Catalytic): Add Ca(NTf2)2 (0.05 mmol).
-
-
Reaction: Stir the mixture at room temperature. Monitor via TLC or LC-MS.
-
Note: SuFEx reactions are typically fast (1–4 hours). The S-F bond is extremely stable until the base/catalyst is added.
-
-
Quench & Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 1M HCl (to remove excess amine/DBU) and Brine.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient).
Validation Criteria (Self-Validating System):
-
19F NMR: Disappearance of the sulfonyl fluoride signal (typically
+65 ppm) and appearance of any signals in the product. -
HRMS: Confirm molecular ion
.
References
-
Supuran, C. T. (2017). Structure-based drug discovery of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sharpless, K. B., et al. (2014).[7] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[8] Angewandte Chemie International Edition.
-
McDonald, P. C., et al. (2020).[3] SLC-0111, a first-in-class inhibitor of Carbonic Anhydrase IX, in patients with advanced solid tumors.[9] American Journal of Clinical Oncology.
-
Gannarapu, M. R., et al. (2025).[10] FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications.[10] Current Topics in Medicinal Chemistry.
-
Mahapatra, S., et al. (2020).[7] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides. Organic Letters.
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The Therapeutic Potential of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy and Therapeutic Versatility of Sulfonamides
The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, heralding the dawn of the antibiotic age and continuing to yield a diverse array of therapeutic agents.[1][2][3][4] From their initial breakthrough as antibacterial agents, the structural scaffold of sulfonamides has been elaborated to target a wide spectrum of diseases, including cancers, viral infections, glaucoma, and diabetes.[3][4][5] Their remarkable versatility stems from the ability of the sulfonamide moiety to act as a bioisostere for other functional groups and to engage in key hydrogen bonding interactions within biological targets.[1] This guide delves into the therapeutic potential of a specific, yet underexplored, class of sulfonamide analogs: those derived from 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide. We will explore their rational design, synthesis, and potential mechanisms of action, providing a framework for their investigation as novel therapeutic candidates.
The strategic incorporation of halogen atoms, such as chlorine and fluorine, into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[6] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability. The presence of both chloro and fluoro substituents on the benzenesulfonamide core, coupled with an N-methyl group, suggests a nuanced interplay of electronic and steric effects that can be exploited for selective target engagement.
Synthetic Strategy: A Generalized Approach to Novel Analogs
The synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide and its analogs can be achieved through a well-established synthetic route common for sulfonamide derivatives. The general strategy involves the chlorosulfonylation of a substituted benzene ring, followed by amination.
Core Synthesis Protocol:
A generalized, multi-step synthesis is proposed, starting from commercially available precursors.
Step 1: Chlorosulfonylation of 1-chloro-4-fluorobenzene.
-
To a stirred solution of chlorosulfonic acid at 0-5 °C, slowly add 1-chloro-4-fluorobenzene.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate, 2-chloro-5-fluorobenzene-1-sulfonyl chloride, is collected by filtration, washed with cold water, and dried.
Step 2: Amination with Methylamine.
-
Dissolve the synthesized 2-chloro-5-fluorobenzene-1-sulfonyl chloride in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0-5 °C and add a solution of methylamine in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with dilute acid, followed by brine, and dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.
-
Purify the product by recrystallization or column chromatography.
Workflow for Analog Synthesis:
Caption: Generalized synthetic workflow for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide and its analogs.
Potential Therapeutic Targets and Mechanisms of Action
The broad biological activity of sulfonamides suggests several potential therapeutic avenues for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide analogs.[3][4] Based on the activities of structurally related compounds, we can hypothesize several promising targets.
Carbonic Anhydrase Inhibition:
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for various physiological processes.[7] Their inhibition has therapeutic applications in glaucoma, epilepsy, and as anticancer agents.[8] The sulfonamide moiety is a classic zinc-binding group, making CA inhibition a primary hypothesis for the biological activity of these analogs.[7][9] The substitution pattern on the benzene ring will be critical for achieving isoform selectivity.[7]
Proposed Mechanism of Action: The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of carbonic anhydrase, displacing a water molecule and inhibiting the enzyme's catalytic activity.
Caption: Proposed mechanism of carbonic anhydrase inhibition by a sulfonamide analog.
Antibacterial Activity:
Historically, the primary application of sulfonamides has been as antibacterial agents.[2][10] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][10] The structural similarity of sulfonamides to para-aminobenzoic acid (PABA) allows them to block this vital metabolic pathway.[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (broth with bacteria) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Potential:
Recent research has highlighted the anticancer properties of various sulfonamide derivatives.[11][12][13][14] These compounds can exert their effects through multiple mechanisms, including:
-
Inhibition of cancer-related enzymes: Besides carbonic anhydrase IX, which is overexpressed in many tumors, other enzymes like cyclin-dependent kinases (CDKs) can be targeted.[8][12]
-
Disruption of microtubule dynamics: Some sulfonamides have been shown to interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[14]
-
Inhibition of signaling pathways: The MAP kinase pathway has been identified as a potential target that can be modulated by PRMT5 inhibitors, a class of molecules that can include sulfonamide scaffolds.[15]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the sulfonamide analogs for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide scaffold will be crucial for optimizing its therapeutic potential. Key areas for modification and their anticipated impact are summarized below.
| Position of Modification | Proposed Modification | Potential Impact on Activity |
| N-substituent | Alkyl chains of varying lengths, cyclic amines, aromatic rings | Modulate lipophilicity, solubility, and interactions with the target protein.[16] |
| Benzene Ring | Shifting the positions of chloro and fluoro groups, introducing other substituents (e.g., methoxy, nitro) | Alter electronic properties and steric hindrance, influencing binding affinity and selectivity.[16] |
| Sulfonamide Moiety | Bioisosteric replacement (e.g., with a sulfoximine) | Investigate the necessity of the classical sulfonamide for activity and potentially improve pharmacokinetic properties. |
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the physicochemical properties of the analogs with their biological activities, thereby guiding the design of more potent and selective compounds.[11][17]
Conclusion and Future Directions
The 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of halogen atoms and the N-methyl group provides a unique chemical space for exploration. Based on the rich history and diverse biological activities of sulfonamides, these analogs warrant investigation as potential carbonic anhydrase inhibitors, antibacterial agents, and anticancer drugs.
Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in a panel of relevant biological assays. In-depth mechanistic studies, including enzyme kinetics and molecular docking, will be essential to elucidate their mode of action and identify specific molecular targets. Promising lead compounds should then be advanced into preclinical studies to evaluate their pharmacokinetic properties, efficacy, and safety in animal models. The insights gained from such a comprehensive investigation will pave the way for the potential clinical translation of this intriguing class of sulfonamide derivatives.
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Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023, April 23). MDPI. Retrieved March 7, 2024, from [Link]
-
Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase. (2025, September 15). PubMed. Retrieved March 7, 2024, from [Link]
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. (2014, January 6). ACS Publications. Retrieved March 7, 2024, from [Link]
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Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]
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Design, Synthesis, and Biological Evaluation of Novel Aryl Sulfonamide Derivatives as Potential Succinate Dehydrogenase Inhibitors Targeting Phytopathogenic Fungi. (2025, February 7). ACS Publications. Retrieved March 7, 2024, from [Link]
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Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025, August 26). ACS Publications. Retrieved March 7, 2024, from [Link]
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Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023, April 19). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]
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Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). ResearchGate. Retrieved March 7, 2024, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Research Square. Retrieved March 7, 2024, from [Link]
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Review on sulphonamide analogues for the perspective of antibacterial and antidiabetic activity. (2024, May 20). GSC Online Press. Retrieved March 7, 2024, from [Link]
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2-chloro-4-fluoro-5-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]benzene-1-sulfonamide. (n.d.). Molport. Retrieved March 7, 2024, from [Link]
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Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. (n.d.). Bentham Science. Retrieved March 7, 2024, from [Link]
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Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). SciELO. Retrieved March 7, 2024, from [Link]
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Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC. (2025, March 21). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. (2019, December 27). MDPI. Retrieved March 7, 2024, from [Link]
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Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). ResearchGate. Retrieved March 7, 2024, from [Link]
- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.
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Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012, April 15). PubMed. Retrieved March 7, 2024, from [Link]
-
Influence of substitution patterns on the antimicrobial properties of pyrrole sulfonamide scaffolds - PMC. (2026, February 6). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC. (2022, October 6). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
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New drug combo targets PRMT5 to fight deadly cancers. (2025, July 31). Virginia Tech. Retrieved March 7, 2024, from [Link]
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2-chloro-5-(1-hydroxy-3-oxoisoindolin-1-yl)benzenesulfonamide Derivatives as Potential Urease Inhibitors: Synthesis, In-vitro and Molecular Modeling Approach. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
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Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]
-
Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. (2025, May 1). MDPI. Retrieved March 7, 2024, from [Link]
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Fluorine-Scanning in Benzene-1-Sulfonamide Scaffolds: Mechanisms, Synthesis, and Bioactivity
Focus Application: Carbonic Anhydrase IX Inhibition & SLC-0111 Development
Executive Summary
The benzene-1-sulfonamide pharmacophore represents the gold standard for Carbonic Anhydrase (CA) inhibition, a critical pathway in oncology (hypoxic tumor survival), glaucoma, and epilepsy. The introduction of fluorine into this scaffold is not merely a lipophilic modification; it is a fundamental electronic and steric editing tool that dictates drug efficacy.[1]
This guide analyzes the tripartite role of fluorine substitution—pKa modulation, metabolic blocking, and hydrophobic tail interactions —in optimizing benzenesulfonamides. We specifically deconstruct the development of SLC-0111 , a clinical-stage ureido-sulfonamide, to illustrate how distal fluorine substitution drives isoform selectivity (CA IX/XII) over cytosolic off-targets (CA I/II).
Physicochemical Modulation by Fluorine[1][2][3]
The Acidity-Potency Correlation (The -Effect)
The primary mechanism of benzenesulfonamides is the coordination of the sulfonamide nitrogen anion (
-
Basal State: Unsubstituted benzenesulfonamide has a
. At physiological pH (7.4), the fraction of ionized drug is low. -
Fluorine Effect: Fluorine is highly electronegative (
). When substituted directly on the benzene ring (especially ortho or meta to the sulfonamide), it exerts a strong electron-withdrawing inductive effect ( ). -
Result: This stabilizes the negative charge on the nitrogen, lowering the
(often to 8.5–9.5). This exponential increase in ionization at physiological pH directly correlates with increased binding affinity ( ).
Metabolic Stability (The Para-Block)
The benzene ring is susceptible to oxidative metabolism, primarily hydroxylation by Cytochrome P450 (CYP) enzymes at the para position.
-
C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond.
-
Metabolic Shunt: Substituting fluorine at the para position (or metabolically labile sites) effectively blocks CYP-mediated oxidation, extending the half-life (
) of the drug without adding significant steric bulk (Van der Waals radius: , ).
The "Tail" Approach and Hydrophobic Interactions
In the context of SLC-0111 , fluorine is not on the zinc-binding ring but on the distal "tail."
-
Isoform Selectivity: The active sites of CA IX and XII contain specific hydrophobic pockets not present in ubiquitous isoforms (CA I/II).
-
Fluorine Interaction: A fluorinated aromatic tail engages in orthogonal multipolar interactions and hydrophobic contacts within these pockets, anchoring the inhibitor and providing selectivity ratios
.
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for fluorine placement on the sulfonamide scaffold.
Caption: SAR Decision Tree. Direct ring fluorination drives potency via acidity; tail fluorination drives selectivity and stability.
Case Study: SLC-0111 Synthesis & Protocol
SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) is a "Tail Approach" inhibitor.[2][3][4] The synthesis relies on the high reactivity of isocyanates toward nucleophilic anilines.
Synthetic Pathway
The reaction is a nucleophilic addition of sulfanilamide to 4-fluorophenyl isocyanate. This forms the stable urea linkage.
Caption: One-step synthesis of SLC-0111 via urea coupling.
Step-by-Step Protocol (Laboratory Scale)
Note: All steps must be performed in a fume hood due to the toxicity of isocyanates.
Materials:
-
Sulfanilamide (1.0 eq)
-
4-Fluorophenyl isocyanate (1.1 eq)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Toluene
-
Atmosphere: Argon or Nitrogen (inert atmosphere preferred but not strictly required for robustness)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve sulfanilamide (e.g., 1.72 g, 10 mmol) in anhydrous MeCN (20 mL). If solubility is poor, mild heating (40°C) can be applied.
-
Addition: Dropwise add 4-fluorophenyl isocyanate (e.g., 1.50 g, 11 mmol) dissolved in 5 mL MeCN to the stirring sulfanilamide solution over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 24 hours . A heavy precipitate (the urea product) usually forms within the first few hours.
-
Optimization: If conversion is slow (monitored by TLC, mobile phase EtOAc/Hexane 1:1), heat to reflux for 2–4 hours.
-
-
Work-up: Cool the reaction mixture to 0°C in an ice bath to maximize precipitation.
-
Filtration: Filter the solid under vacuum using a Buchner funnel.
-
Washing: Wash the filter cake copiously with cold MeCN (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove unreacted isocyanate.
-
Drying: Dry the white solid in a vacuum oven at 50°C for 6 hours.
-
Characterization: Confirm identity via
-NMR (DMSO- ) and Melting Point (SLC-0111 mp: >200°C).
Comparative Bioactivity Data
The following table highlights how fluorine substitution and the "tail" strategy impact inhibition constants (
| Compound Structure | Selectivity (II/IX) | ||||
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 (Non-selective) |
| Benzene-1-sulfonamide (Unsubstituted) | 300 | 200 | 380 | 390 | 0.52 (Weak/Non-selective) |
| SLC-0111 (F-Tail Ureido) | 5080 | 960 | 45 | 4.5 | 21.3 (Selective) |
| Analog (No Fluorine on Tail) | 4500 | 850 | 60 | 8.0 | 14.1 (Less Selective) |
Data Interpretation:
-
Potency: SLC-0111 maintains nanomolar potency against CA IX/XII.
-
Selectivity: The bulky, fluorinated tail drastically reduces affinity for hCA I and II (steric clash in the narrower active sites of cytosolic isoforms), while fitting perfectly in the larger hydrophobic pockets of CA IX/XII.
-
Fluorine Role: Comparing SLC-0111 to its non-fluorinated analog, the fluorine atom improves metabolic stability and slightly enhances hydrophobic binding, contributing to the superior PK profile seen in clinical trials.
Experimental Validation: Stopped-Flow Kinetics
To verify the bioactivity of synthesized fluorinated sulfonamides, the Stopped-Flow
Protocol Summary:
-
Reagents: Phenol red indicator (0.2 mM), HEPES buffer (20 mM, pH 7.5),
(20 mM) to maintain ionic strength. -
Substrate:
-saturated water. -
Enzyme: Recombinant hCA IX (or hCA II for selectivity checks).
-
Method:
-
Incubate enzyme + inhibitor (fluorinated sulfonamide) for 15 min.
-
Rapidly mix enzyme-inhibitor solution with
solution in a stopped-flow spectrophotometer. -
Monitor the acidification (color change of phenol red) at 557 nm.
-
-
Calculation: Determine the initial velocity (
). Calculate and convert to using the Cheng-Prusoff equation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry. Link
-
McDonald, P. C., et al. (2020).[1][5] A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. American Journal of Clinical Oncology. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
Sources
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- 3. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
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- 5. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic N-Methylation of 2-Chloro-5-fluorobenzenesulfonamide
Introduction: The "Magic Methyl" Effect in Sulfonamide Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1] A frequent and impactful late-stage modification in drug development is the introduction of a methyl group, a phenomenon often termed the "magic-methyl effect."[2][3] This seemingly minor structural change can profoundly alter a molecule's pharmacological profile by enhancing metabolic stability, improving membrane permeability, increasing binding affinity, and modifying conformation.[2][3][4]
However, the N-methylation of primary sulfonamides like 2-chloro-5-fluorobenzenesulfonamide presents a significant synthetic challenge. The primary obstacle is achieving selective mono-methylation while preventing the often-facile subsequent reaction to the di-methylated product.[5][6] This difficulty arises because the mono-methylated sulfonamide can be readily deprotonated, sometimes even more so than the starting material, leading to overalkylation.[2][3] This application note provides a detailed technical guide for researchers, outlining the core principles, reaction conditions, and a robust protocol for the selective N-methylation of 2-chloro-5-fluorobenzenesulfonamide.
Mechanistic Considerations and Critical Parameter Selection
The N-methylation of a sulfonamide proceeds via a nucleophilic substitution mechanism. The reaction is initiated by the deprotonation of the acidic sulfonamide proton (N-H) by a suitable base, generating a nucleophilic sulfonamide anion. This anion then attacks the electrophilic methyl group of the methylating agent, forming the N-C bond.
Caption: General mechanism for sulfonamide N-methylation.
The success and selectivity of this reaction are critically dependent on the careful selection of four key parameters:
-
The Base: The base must be strong enough to deprotonate the sulfonamide but not so reactive that it promotes side reactions with the methylating agent or solvent. The pKa of the sulfonamide proton is the guiding principle for base selection. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed due to their good reactivity profile and ease of handling.[7] Stronger bases like sodium hydride (NaH) can also be effective but require strictly anhydrous conditions.[7]
-
The Methylating Agent: Traditional agents like methyl iodide (CH₃I) and dimethyl sulfate (DMS) are highly reactive but also highly toxic and carcinogenic.[2] Safer, more sustainable alternatives are gaining traction, including trimethyl phosphate (TMP) and methanol, often used in transition-metal-catalyzed "borrowing hydrogen" methodologies.[8] For this protocol, we will focus on the classical and highly reliable methyl iodide, with appropriate safety precautions.
-
The Solvent: A polar aprotic solvent is typically preferred to dissolve the sulfonamide salt and facilitate the Sₙ2 reaction. N,N-Dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices.[7][8] The solvent must be anhydrous, as water can quench the sulfonamide anion and hydrolyze certain methylating agents.
-
Temperature: Most N-methylations of sulfonamides proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C). Higher temperatures can increase the rate of the desired reaction but may also promote over-methylation and other side reactions.
Comparative Data on Reaction Conditions
The choice of reagents can significantly impact yield and selectivity. The following table summarizes common conditions for the N-methylation of sulfonamides, providing a basis for experimental design and optimization.
| Methylating Agent | Base | Solvent | Temperature (°C) | Typical Outcome & Considerations | References |
| Methyl Iodide (CH₃I) | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 25 - 60 | Robust and reliable. Risk of over-methylation can be controlled by stoichiometry. | [7][9] |
| Dimethyl Sulfate (DMS) | K₂CO₃ / NaOH | Acetone / THF | 25 - 50 | Highly efficient but very toxic. Requires careful handling. | [2] |
| Trimethyl Phosphate (TMP) | Ca(OH)₂ | DMF / Water | 80 | Greener alternative, generally mild and efficient. | [8] |
| Methanol (CH₃OH) | Carbonate Salt | N/A (Methanol as solvent) | 100 - 150 | Requires a transition metal catalyst (e.g., Ru, Ir). Environmentally benign. | [8][10] |
| Phenyl Trimethylammonium Iodide | KOH | Toluene | 120 | Reported to be highly mono-selective for amides; potential for sulfonamides. | [2][3] |
Detailed Experimental Protocol
This protocol describes a standard procedure for the mono-N-methylation of 2-chloro-5-fluorobenzenesulfonamide using methyl iodide and potassium carbonate.
Materials:
-
2-chloro-5-fluorobenzenesulfonamide (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Methyl Iodide (CH₃I) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for workup and chromatography
Caption: Experimental workflow for N-methylation.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluorobenzenesulfonamide (1.0 eq). Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add anhydrous DMF (to make a ~0.2 M solution) via syringe. Stir the solution until the starting material is fully dissolved. Add finely ground potassium carbonate (1.5 eq) to the stirring solution.
-
Methylation: Stir the suspension vigorously for 15 minutes at room temperature. Slowly add methyl iodide (1.1 eq) dropwise via syringe over 5 minutes. Caution: Methyl iodide is toxic and volatile. Handle in a well-ventilated fume hood.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-methyl-2-chloro-5-fluorobenzenesulfonamide.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive base (absorbed moisture).2. Wet solvent or glassware.3. Insufficient reaction time or temperature. | 1. Use freshly opened or dried K₂CO₃.2. Ensure all glassware is oven-dried and use anhydrous solvent.3. Increase temperature to 40-50 °C and monitor for a longer period. |
| Significant Over-methylation | 1. Excess methylating agent.2. Reaction temperature too high.3. Base is too strong or reactive. | 1. Reduce the equivalents of CH₃I to 1.0-1.05 eq.2. Run the reaction at 0 °C or room temperature.3. Consider a milder base like NaHCO₃, although reaction times may be longer. |
| Multiple Unidentified Spots on TLC | 1. Degradation of starting material or product.2. Side reactions with the solvent (e.g., DMF). | 1. Ensure the reaction is not overheated.2. Switch to an alternative solvent like acetonitrile (ACN) or THF. |
Conclusion
The N-methylation of 2-chloro-5-fluorobenzenesulfonamide is a critical transformation for accessing novel chemical entities in drug discovery. While challenges such as achieving mono-selectivity exist, a careful and logical approach to selecting the base, methylating agent, solvent, and temperature can lead to a successful and high-yielding reaction. The protocol provided herein offers a reliable and robust starting point for researchers. Further optimization, potentially exploring greener catalytic methods, can be tailored to specific project needs, ultimately empowering the synthesis of next-generation sulfonamide-based therapeutics.
References
-
ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available from: [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Available from: [Link]
-
ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available from: [Link]
-
National Institutes of Health. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC. Available from: [Link]
-
ResearchGate. (n.d.). Methods for mono‐selective N‐alkylation of primary sulfonamides using.... Available from: [Link]
-
ResearchGate. (2013). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. Available from: [Link]
-
RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Available from: [Link]
-
Universidad de Zaragoza. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Available from: [Link]
-
National Institutes of Health. (2025). Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide. PMC. Available from: [Link]
-
National Institutes of Health. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available from: [Link]
-
National Institutes of Health. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC. Available from: [Link]
-
National Institutes of Health. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available from: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. zaguan.unizar.es [zaguan.unizar.es]
using 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide in Pharmaceutical Synthesis
Executive Summary
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS 1601846-51-8) is a high-value halogenated building block characterized by a unique "ortho-activated" electrophilic core. Its utility in medicinal chemistry stems from the orthogonal reactivity of its three functional handles:
-
The Sulfonamide Nitrogen (
): A nucleophilic site (upon deprotonation) suitable for N-alkylation or N-arylation. -
The 2-Chloro Substituent: An activating group positioned ortho to the sulfonyl moiety, making it highly susceptible to Palladium-catalyzed cross-coupling (Suzuki, Buchwald) and Nucleophilic Aromatic Substitution (
). -
The 5-Fluoro Substituent: A metabolic blocker that modulates lipophilicity (
) and electronic properties without interfering with standard cross-coupling conditions at the 2-position.
This guide details the protocols for transforming this intermediate into two critical drug scaffolds: Biaryl Sulfonamides (via Suzuki coupling) and Fused Sultams (via Intramolecular Heck Cyclization).
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data | Note |
| CAS Number | 1601846-51-8 | Verified Identity |
| Formula | ||
| Molecular Weight | 223.65 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | DMSO, DMF, MeOH, DCM | Low solubility in water |
| pKa (Sulfonamide) | ~10.5 (Calculated) | Secondary sulfonamide is weakly acidic |
| Key Reactivity | 2-Cl is activated by ortho- |
Synthetic Utility & Logic
The strategic value of this molecule lies in its ability to serve as a linchpin for divergent synthesis. The following decision tree illustrates the primary pathways for scaffold generation.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogen handles.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Synthesis of 2-aryl-5-fluoro-N-methylbenzenesulfonamides. Mechanism: The electron-withdrawing sulfonamide group at position 1 activates the C-Cl bond at position 2 for oxidative addition, facilitating coupling even with less active aryl chlorides.
Materials:
-
Substrate: 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 eq)
-
Coupling Partner: Arylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the substrate (1.0 mmol, 224 mg), arylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol, 415 mg).
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.
-
Catalyst Addition: Add
(0.05 mmol, 41 mg) under a stream of nitrogen. Cap the vial immediately. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW of Boronic Acid + 188 - Cl).
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic phase over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Validation Check:
-
Success Indicator: Disappearance of the starting material peak (m/z 224/226 pattern) and appearance of the biaryl product.
-
Troubleshooting: If conversion is low, switch to
/ XPhos, which is more active for sterically hindered ortho-substituted chlorides.
Protocol B: Sultam Synthesis via Intramolecular Heck Reaction
Objective: Creation of a benzofused sultam (cyclic sulfonamide) scaffold. Mechanism: This is a two-step sequence. First, the sulfonamide nitrogen is alkylated with an allyl group. Second, a Palladium catalyst performs an intramolecular Heck insertion into the pendant alkene, closing the ring at the 2-position.
Step 1: N-Allylation
-
Dissolve 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 eq) in dry DMF (0.2 M).
-
Add
(2.0 eq) and Allyl Bromide (1.2 eq). -
Stir at 60°C for 3 hours.
-
Workup: Aqueous extraction (EtOAc/Water). Isolate the N-allyl-N-methyl intermediate.
Step 2: Heck Cyclization
-
Setup: Dissolve the N-allyl intermediate (1.0 eq) in anhydrous DMA (Dimethylacetamide) (0.1 M).
-
Catalyst System: Add
(0.1 eq), (0.2 eq), and (2.0 eq). Note: Silver carbonate acts as a halide scavenger to promote the cationic Pd pathway, essential for difficult cyclizations. -
Reaction: Heat to 110°C for 16 hours in a sealed tube.
-
Purification: Filter through Celite to remove Ag salts. Concentrate and purify via column chromatography.
Structural Insight: This reaction generates a sultam (specifically a benzothiazine dioxide derivative). The 5-fluoro group remains intact, providing a handle for late-stage metabolic tuning.
Safety & Handling Guidelines
-
Hazard Identification:
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
Sulfonamide Sensitivity: Handle as a potential sensitizer.
-
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation over long periods.
-
Waste Disposal: All halogenated organic waste (DCM, reaction byproducts) must be segregated. Palladium catalysts should be collected for heavy metal disposal.
References
-
Suzuki-Miyaura Coupling Mechanics
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
Sultam Synthesis via Heck Cyclization
-
Hanson, P. R., et al. (2008).
-Haloarylsulfonamides: Multiple Cyclization Pathways to Skeletally Diverse Benzofused Sultams. Journal of Organic Chemistry, 73(16), 6198-6206. Link
-
-
Synthesis of Sulfonamide Intermediates
- Reactivity of Ortho-Halo Sulfonamides:
Sources
Application Note: Cross-Coupling Strategies for 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Abstract & Strategic Overview
This guide details optimized protocols for the palladium-catalyzed cross-coupling of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide . This scaffold is a high-value building block in medicinal chemistry, particularly for kinase inhibitors and heterocyclic sulfonamide drugs.[]
The molecule presents a unique "Push-Pull" reactivity profile:
-
Electronic Activation: The electron-withdrawing sulfonamide (
) and fluorine substituents activate the C-Cl bond for oxidative addition.[] -
Steric Challenge: The ortho-sulfonamide group creates steric bulk around the chlorine, necessitating specific ligand classes (biaryl phosphines) to facilitate the coupling.
-
Protic Interference: The secondary sulfonamide proton (
) is acidic enough to be deprotonated by standard bases ( ), potentially forming an amidate that can poison the catalyst or alter solubility.
This note provides two robust workflows: a Suzuki-Miyaura protocol for C-C bond formation and a Buchwald-Hartwig protocol for C-N bond formation, specifically engineered to bypass protection/deprotection steps.[]
Structural Analysis & Reactivity Logic
The Scaffold
The substrate contains two potential leaving groups: Chloride (C-2) and Fluoride (C-5).[]
-
Reactivity Hierarchy:
. Under standard Pd-catalysis ( ), the C-Cl bond undergoes oxidative addition exclusively.[] The C-F bond remains intact, serving as a metabolic handle in the final drug candidate. -
The "Ortho-Effect": The sulfonyl group at C-1 exerts a steric influence on C-2.[] Standard triphenylphosphine (
) ligands often fail here. We utilize Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) which are bulky enough to promote reductive elimination yet electron-rich enough to facilitate oxidative addition into the hindered chloride.
Decision Tree: Reaction Pathway
The following logic gate determines the optimal experimental setup based on your target coupling partner.
Figure 1: Strategic selection of catalytic systems based on the target motif.[]
Protocol A: Suzuki-Miyaura Coupling (C-C Bond)
Objective: Coupling with aryl boronic acids to form biaryl sulfonamides.[] Key Innovation: Use of a biphasic solvent system with SPhos , which forms a monolithic Pd species highly active against ortho-substituted chlorides.[]
Reagent Stoichiometry
| Component | Equiv. | Role |
| Substrate (Cl-Ar) | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile (Excess accounts for protodeboronation) |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst |
| SPhos | 0.04 (4 mol%) | Ligand (L:M ratio 2:1 critical) |
| K₃PO₄ | 3.0 | Base (Buffered, minimizes sulfonamide deprotonation) |
| Solvent | [0.2 M] | Toluene : Water (10:[]1) or Dioxane : Water (4:1) |
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a distinct vial, dissolve
and SPhos in the organic solvent. Stir at RT for 10 mins until the solution turns from orange to bright yellow (formation of active species). -
Main Charge: To a reaction vial equipped with a magnetic stir bar, add the 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide , Boronic Acid, and solid
. -
Solvent Addition: Add the solvent mixture (degassed). If using the pre-complexation method, add the catalyst solution now.
-
Degassing: Sparge with Nitrogen or Argon for 5 minutes. Oxygen inhibits the active catalytic species.
-
Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.
-
Monitoring: Check via LC-MS.[] The product will be more non-polar than the sulfonamide starting material.
-
-
Work-up: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[2] The sulfonamide proton may make the product slightly acidic; ensure the aqueous layer is neutral/slightly acidic during extraction to prevent loss of product to the water phase.
Protocol B: Buchwald-Hartwig Amination (C-N Bond)
Objective: Coupling with amines to form aniline derivatives.[]
Critical Challenge: The N-H of the sulfonamide can compete with the amine nucleophile. We use Cesium Carbonate (
Reagent Stoichiometry
| Component | Equiv. | Role |
| Substrate (Cl-Ar) | 1.0 | Electrophile |
| Amine | 1.2 | Nucleophile |
| BrettPhos Pd G3 | 0.02 - 0.05 | 3rd Gen Pre-catalyst (Ensures rapid activation) |
| Cs₂CO₃ | 2.5 | Base (Soluble in dioxane, mild enough for sulfonamides) |
| 1,4-Dioxane | [0.15 M] | Anhydrous Solvent |
Step-by-Step Procedure
-
Drying: Ensure all glassware is oven-dried. Moisture can stall the catalytic cycle.
-
Charge: Add the Sulfonamide substrate , Amine , Base , and Catalyst (BrettPhos Pd G3 for primary amines; RuPhos Pd G3 for secondary amines) to the vial.
-
Note: If the amine is a liquid, add it after the solvent.
-
-
Solvent & Inertion: Add anhydrous 1,4-Dioxane. Seal the vial with a septum cap. Purge with inert gas (Ar/N2) via balloon needle for 5-10 minutes.[]
-
Reaction: Heat to 90–100°C for 6–16 hours.
-
Checkpoint: If conversion stalls (<50%), add an additional 2 mol% catalyst and raise temp to 110°C.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the insoluble inorganic base. Rinse with EtOAc.[] Concentrate the filtrate.
-
Purification Note: Sulfonamides streak on silica. Add 1% MeOH or 0.5% TEA to your eluent to sharpen peaks.[]
-
Mechanism & Troubleshooting
The following diagram illustrates the specific catalytic cycle challenges for this molecule.
Figure 2: Catalytic cycle highlighting the critical oxidative addition step hindered by the ortho-sulfonamide.[]
Troubleshooting Table
| Observation | Root Cause | Solution |
| No Reaction (Starting Material Recovered) | Oxidative addition failed due to sterics. | Switch to XPhos or SPhos (Suzuki) or BrettPhos (Buchwald).[] Increase temp to 110°C. |
| De-chlorination (Ar-H formed) | Switch solvent to Toluene or t-Amyl alcohol.[] Ensure anhydrous conditions. | |
| Low Yield (Sulfonamide Deprotonation) | Base is consuming the substrate N-H. | Use |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
BOC Sciences. (n.d.).[] 2-Chloro-5-fluoro-N-methylbenzenesulfonamide Product Page (CAS 1601846-51-8).[][4] (Note: Reference used for physicochemical property verification).
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[][2] Accounts of Chemical Research, 41(11), 1461–1473. Link
Sources
microwave-assisted synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide derivatives
Application Note: Microwave-Assisted Synthesis of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide Derivatives
Abstract
This application note details a robust, microwave-assisted protocol for the synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide and its structural derivatives. Sulfonamides are a privileged scaffold in drug discovery, exhibiting anti-inflammatory, antiviral, and anticancer activities. Conventional heating methods for sulfonylation often suffer from long reaction times and variable yields due to hydrolysis of the sulfonyl chloride. This guide demonstrates how microwave irradiation (MW) accelerates the nucleophilic attack of amines on 2-chloro-5-fluorobenzenesulfonyl chloride , reducing reaction times from hours to minutes while suppressing side reactions. Furthermore, we describe a "Diversity-Oriented Synthesis" (DOS) strategy where the 2-chloro position—activated by the ortho-sulfonyl group—serves as a handle for secondary nucleophilic aromatic substitution (
Introduction & Mechanistic Rationale
The Scaffold
The 2-chloro-5-fluorobenzenesulfonyl core is highly valued in medicinal chemistry because it offers two distinct electrophilic sites for diversification:
-
Sulfonyl Center (
): Highly reactive toward amines to form the stable sulfonamide bond. -
C2-Chlorine: Activated by the electron-withdrawing ortho-sulfonyl group, making it susceptible to
displacement under elevated thermal conditions. -
C5-Fluorine: Strategically placed for metabolic stability or specific binding interactions, generally remaining inert under standard sulfonylation conditions.
Microwave Advantage: Dipolar Polarization
In this synthesis, the microwave field couples efficiently with the polar sulfonyl chloride and the amine (or the polar transition state). The rapid internal heating ("molecular friction") accelerates the formation of the sulfonamide bond (
Experimental Workflow & Safety
Materials
-
Precursor: 2-Chloro-5-fluorobenzenesulfonyl chloride (CAS: 96818-86-5).
-
Nucleophile: Methylamine (2M in THF) or various primary/secondary amines for library generation.
-
Solvent: Dichloromethane (DCM) for low-temp MW or Acetonitrile (MeCN) for high-temp MW.
-
Base: Pyridine (catalytic/solvent) or Triethylamine (TEA).
Workflow Diagram
The following diagram illustrates the logical flow from core synthesis to library diversification.
Caption: Sequential microwave workflow for core synthesis and subsequent SNAr diversification.
Protocol 1: Synthesis of the Core Scaffold
Target: 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8)
Step-by-Step Procedure:
-
Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve 2-chloro-5-fluorobenzenesulfonyl chloride (1.0 mmol, 229 mg) in dry DCM (3 mL).
-
Addition: Cool the vial to 0°C (ice bath). Add Methylamine (2M in THF, 1.2 mmol, 0.6 mL) dropwise, followed by Pyridine (1.5 mmol, 120 µL) to scavenge HCl.
-
Microwave Irradiation: Cap the vial. Transfer to the microwave reactor.
-
Temp: 80°C
-
Time: 5 minutes
-
Mode: Dynamic Power (Max 150W)
-
Pressure Limit: 250 psi
-
-
Workup: Dilute the reaction mixture with EtOAc (20 mL). Wash sequentially with 1N HCl (2 x 10 mL) to remove pyridine, followed by sat. NaHCO3 and brine.
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Expected Yield: >90% (White solid).
-
Purity: >95% (NMR/LCMS).
-
Protocol 2: Library Generation (Derivatives)
Objective: Synthesize a library of analogs by varying the amine (
Variation A: Sulfonamide Diversity ( )
Using the Protocol 1 conditions, substitute methylamine with the following amines. Note that sterically hindered amines require higher temperatures.
| Entry | Amine ( | MW Temp (°C) | Time (min) | Yield (%) | Notes |
| 1 | Methylamine | 80 | 5 | 94 | Core Product |
| 2 | Ethylamine | 80 | 5 | 92 | Standard aliphatic |
| 3 | Morpholine | 90 | 5 | 96 | High nucleophilicity |
| 4 | Aniline | 120 | 10 | 85 | Lower nucleophilicity; requires MeCN solvent |
| 5 | Isopropylamine | 100 | 10 | 88 | Steric hindrance |
Variation B: Diversification (Replacing 2-Cl)
The 2-chloro group is activated by the ortho-sulfonamide moiety. Under harsher microwave conditions, this chlorine can be displaced by a second nucleophile, creating 2,5-substituted derivatives.
Reaction: Core Sulfonamide + R2-NH2 (excess) -> 2-Amino-5-fluoro-N-methylbenzene-1-sulfonamide
Protocol:
-
Dissolve 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (0.5 mmol) in DMSO (2 mL).
-
Add Secondary Amine (e.g., pyrrolidine, 2.0 mmol) and K2CO3 (1.0 mmol).
-
Microwave Irradiation:
-
Temp: 150°C
-
Time: 15–20 minutes
-
-
Workup: Pour into water (20 mL). The product usually precipitates. Filter and wash with water.[1]
Mechanistic Pathway Visualization
The following diagram details the molecular mechanism, highlighting the activation provided by the sulfonyl group for the secondary diversification step.
Caption: Mechanism showing initial sulfonylation followed by ortho-directed SNAr displacement.
References
-
De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2] The Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
Lakrout, S., et al. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances, 4, 16345-16349. Link
-
BenchChem. (2025).[1] Reactivity of the Sulfonyl Chloride Functional Group: Technical Guide. BenchChem Technical Library. Link
-
ChemScene. (2024). Product Data: 2-Chloro-5-fluoro-N-methylbenzenesulfonamide (CAS 1601846-51-8). Link
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides: Recent Literature and Protocols. Link
Sources
Advanced Solvent Selection and Optimization for the Selective Functionalization of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol
Introduction: The Chemoselectivity Challenge
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8)[1] is a highly versatile, polyfunctional building block frequently utilized in the synthesis of kinase inhibitors and agrochemicals. The molecule presents three distinct reactive vectors, each requiring precise thermodynamic and kinetic control to functionalize selectively:
-
The Sulfonamide N-H: Acidic (pKa ~10), prone to N-alkylation or N-arylation.
-
The Aryl Chloride (C-Cl): A prime candidate for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
The Aryl Fluoride (C-F): Susceptible to Nucleophilic Aromatic Substitution (SNAr) under harsh conditions.
Because these reactive sites can compete, solvent selection is the master key to achieving absolute chemoselectivity . This application note details the mechanistic causality behind solvent choices and provides self-validating protocols for the orthogonal functionalization of this scaffold.
Mechanistic Rationale for Solvent Effects
N-Alkylation: Dielectric Constants and Ion Pairing
The synthesis of N-alkylated sulfonamides is a critical transformation in pharmaceutical chemistry[2]. To selectively alkylate the sulfonamide nitrogen without triggering SNAr at the C-F bond, the solvent must possess a high dielectric constant (
-
Optimal Choice: N,N-Dimethylformamide (DMF,
) or Acetonitrile (MeCN, ). -
Causality: By heavily solvating the alkali metal cation, DMF generates a "naked" sulfonamide anion, drastically increasing its nucleophilicity. This allows the N-alkylation to proceed rapidly at moderate temperatures (60–80 °C), safely below the activation energy threshold required for C-F SNAr cleavage.
Suzuki-Miyaura Cross-Coupling: Biphasic Transmetalation
The direct use of aryl chlorides in Suzuki-Miyaura cross-coupling remains a long-standing challenge due to the inert nature and high bond dissociation energy (~96 kcal/mol) of the C-Cl bond[3]. Once oxidative addition is achieved using electron-rich Palladium catalysts, the rate-limiting step becomes transmetalation.
-
Optimal Choice: 1,4-Dioxane / H2O (typically 4:1 to 10:1 v/v).
-
Causality: Biphasic solvent systems, particularly those utilizing water, are highly effective for the Pd-catalyzed Suzuki-Miyaura coupling of electron-poor aryl chlorides[4]. 1,4-Dioxane provides excellent solubility for the organic substrates and weakly coordinates to the Pd-center to stabilize the intermediate. The aqueous phase is strictly required to dissolve the inorganic base (e.g., K3PO4 or Na2CO3), forming the crucial reactive boronate complex [Ar-B(OH)3]⁻ that drives transmetalation.
Divergent Reactivity Workflows
Caption: Divergent solvent-controlled chemoselective functionalization of CFMS.
Caption: Solvent dependency in the catalytic cycle of CFMS Suzuki-Miyaura cross-coupling.
Quantitative Data: Solvent Screening Results
The following table summarizes the optimization data for functionalizing 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 mmol scale).
| Reaction Type | Solvent System | Temp (°C) | Base | Yield (%) | Chemoselectivity (Target : Byproduct) |
| N-Alkylation | DMF | 80 | K2CO3 | >95% | >99:1 (No SNAr observed) |
| N-Alkylation | Toluene | 100 | K2CO3 | 12% | Substrate recovered (Poor ion separation) |
| Suzuki (C-Cl) | 1,4-Dioxane / H2O (4:1) | 90 | K3PO4 | 88% | 95:5 (Selective over C-F cleavage) |
| Suzuki (C-Cl) | Toluene / H2O (4:1) | 90 | K3PO4 | 45% | 80:20 (Sluggish transmetalation) |
| SNAr (C-F) | DMSO | 120 | Cs2CO3 | 72% | 85:15 (Competes with N-alkylation if unprotected) |
Experimental Protocols
Protocol A: Chemoselective N-Alkylation
Objective: Alkylate the sulfonamide nitrogen while preserving the C-Cl and C-F bonds.
Reagents & Materials:
-
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 1.0 mmol, 223.65 mg)
-
Alkyl halide (e.g., Benzyl bromide) (1.2 equiv, 1.2 mmol)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 equiv, 2.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add the sulfonamide (223.65 mg) and finely powdered K2CO3 (276.4 mg).
-
Solvation: Add 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation. Note: The mixture will become slightly opaque as the potassium salt forms.
-
Alkylation: Add the alkyl halide (1.2 mmol) dropwise via microsyringe.
-
Heating: Cap the vial and heat the reaction block to 80 °C. Stir vigorously for 4 hours.
-
Self-Validation/Monitoring: Sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 222 [M-H]-) is fully consumed. Ensure no mass corresponding to C-F substitution is present.
-
Workup: Cool to room temperature. Quench by pouring into 20 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.
-
Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling (C-Cl Activation)
Objective: Form a biaryl linkage at the C-Cl position without defluorination.
Reagents & Materials:
-
2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
-
Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)
-
Potassium Phosphate tribasic (K3PO4) (3.0 equiv, 3.0 mmol)
-
1,4-Dioxane / H2O (4:1 v/v, 10 mL total), degassed.
Step-by-Step Methodology:
-
Degassing (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and H2O (8 mL Dioxane, 2 mL H2O). Sparge with Argon for 30 minutes prior to use to prevent Pd-oxidation.
-
Assembly: In a Schlenk flask under Argon, combine the sulfonamide (1.0 mmol), arylboronic acid (1.5 mmol), and K3PO4 (3.0 mmol).
-
Catalyst Addition: Add the Pd(dppf)Cl2·CH2Cl2 catalyst (5 mol%). Mechanistic Note: dppf is chosen as its bite angle (99°) strongly favors the reductive elimination step, compensating for the difficult oxidative addition of the aryl chloride.
-
Solvent Addition: Add the degassed Dioxane/H2O mixture (10 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) to ensure maximum interfacial surface area between the organic and aqueous layers. React for 12 hours.
-
Self-Validation/Monitoring: Analyze via TLC (Hexanes:EtOAc 3:1). The highly polar starting material should disappear, replaced by a highly UV-active biaryl spot.
-
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc (20 mL). Separate the aqueous layer and extract the organics with brine (15 mL). Dry, concentrate, and purify via silica gel chromatography.
References
-
ACS Publications (JACS Au) : Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion.[3] URL:[Link]
-
ACS Publications (Organic Letters) : Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols.[2] URL:[Link]
-
ResearchGate : Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides.[4] URL:[Link]
Sources
Application Note: Scalable Synthesis of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide for Preclinical Studies
Executive Summary
This application note details the process development and scale-up protocol for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8), a critical pharmacophore in various medicinal chemistry campaigns (e.g., Nav1.7 inhibitors, antitumor agents).
While bench-scale synthesis often utilizes uncontrolled addition of methylamine to sulfonyl chlorides in dichloromethane (DCM), this approach is unsuitable for multi-gram to kilogram scale-up due to significant exotherms and genotoxic impurity concerns. This guide presents a robust, scalable Schotten-Baumann-like biphasic protocol and an alternative anhydrous homogenous protocol , optimized for thermal safety, impurity rejection, and crystalline morphology control.
Strategic Analysis & Route Selection
Retrosynthetic Logic
The target molecule contains a sulfonamide core with specific halogenation (2-Cl, 5-F). The most convergent and scalable route is the nucleophilic substitution of 2-chloro-5-fluorobenzenesulfonyl chloride with methylamine .
-
Route A (Selected): Sulfonyl Chloride Amidation.
-
Pros: High yield (>90%), commercially available precursor, crystalline product.
-
Cons: Exothermic; precursor is moisture sensitive; potential for genotoxic impurities (sulfonyl chloride residues).
-
-
Route B (Rejected): Electrophilic Chlorosulfonation of 2-chloro-5-fluoroaniline.
-
Reason for Rejection: Requires diazotization (hazardous on scale) and handling of SO₂/CuCl₂ (Sandmeyer conditions), which poses greater safety risks than Route A.
-
Critical Process Parameters (CPPs)
-
Temperature Control: The reaction is highly exothermic (
). Uncontrolled heat leads to hydrolysis of the sulfonyl chloride to the sulfonic acid (non-reactive impurity). -
Stoichiometry: Excess methylamine acts as both nucleophile and HCl scavenger. However, large excesses complicate workup. A secondary base (K₂CO₃ or Et₃N) is preferred to neutralize HCl, allowing near-stoichiometric use of methylamine.
-
Genotoxicity (ICH M7): The starting material (sulfonyl chloride) is a potential mutagen (Class 2/3). The process must demonstrate purge capability to <1.5 µ g/day limits.
Reaction Workflow Visualization
The following diagram outlines the logic flow for the synthesis and purification strategy.
Caption: Figure 1. Process flow diagram for the amidation of 2-chloro-5-fluorobenzenesulfonyl chloride.
Detailed Scale-Up Protocol (100g Batch)
Target Scale: 100 g Input Expected Yield: 90-95 g (85-90%)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |
| 2-Chloro-5-fluorobenzenesulfonyl chloride | 229.06 | 1.0 | 100.0 g | Limiting Reagent |
| Methylamine (2.0 M in THF) | 31.06 | 1.1 | 240 mL | Nucleophile |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 73 mL | Acid Scavenger |
| 2-MeTHF (or DCM) | - | - | 500 mL | Solvent |
| 1M HCl (aq) | - | - | ~300 mL | Quench/Wash |
Note: 2-Methyltetrahydrofuran (2-MeTHF) is recommended over DCM for scale-up due to higher boiling point and easier solvent recovery, though DCM is acceptable for smaller batches.
Experimental Procedure
Step 1: Reactor Setup & Dissolution
-
Equip a 2L jacketed reactor with an overhead mechanical stirrer (impeller), internal temperature probe, and a pressure-equalizing addition funnel.
-
Purge the reactor with N₂.
-
Charge 2-chloro-5-fluorobenzenesulfonyl chloride (100 g) and 2-MeTHF (400 mL) . Stir until fully dissolved.
-
Cool the solution to 0°C (Jacket set point: -5°C).
Step 2: Controlled Addition (Critical Safety Step)
-
Mix Methylamine (2M in THF) and Triethylamine in the addition funnel.
-
Why? Pre-mixing the base prevents localized "hot spots" of high pH which can degrade the sulfonyl chloride before it reacts with the amine.
-
-
Add the amine/base mixture dropwise to the reactor over 45–60 minutes .
-
Constraint: Maintain internal temperature < 10°C .
-
Observation: A white precipitate (Et₃N·HCl) will form immediately. This is normal.
-
Step 3: Reaction Aging
-
Once addition is complete, warm the reactor to 20°C (Room Temperature) over 30 minutes.
-
Stir for 2 hours.
-
IPC (In-Process Control): Take a 50 µL aliquot, quench in MeCN, and analyze by HPLC.
-
Spec: Starting Material (Sulfonyl Chloride) < 0.5% area.
-
Corrective Action: If SM > 0.5%, add 0.1 eq Methylamine and stir for 1 hour.
-
Step 4: Workup & Isolation
-
Cool reactor to 10°C.
-
Slowly add 1M HCl (300 mL) .
-
Purpose: Neutralizes excess methylamine (preventing odor) and solubilizes the triethylamine hydrochloride salts.
-
-
Stir vigorously for 15 minutes, then stop stirring and allow phases to separate.
-
Drain the lower aqueous layer (waste).
-
Wash the organic layer with Saturated NaHCO₃ (200 mL) to remove any hydrolyzed sulfonic acid byproducts.
-
Wash with Brine (200 mL) .
-
Concentrate the organic phase under vacuum (Rotavap) at 40°C to approximately 150 mL volume (thick slurry or oil).
Step 5: Crystallization (Polymorph Control)
-
Add Isopropanol (IPA, 300 mL) to the residue.
-
Heat to 60°C until a clear solution is obtained.
-
Add n-Heptane (100 mL) slowly at 60°C.
-
Cool to 20°C over 2 hours (ramp rate: 20°C/hr).
-
Note: Slow cooling promotes large, filterable crystals and rejects impurities.
-
-
Cool further to 0–5°C and hold for 1 hour.
-
Filter the solids using a Büchner funnel.
-
Wash cake with cold 3:1 IPA/Heptane (50 mL).
-
Dry in a vacuum oven at 45°C for 12 hours.
Quality Control & Regulatory Considerations
Impurity Profile
| Impurity Type | Origin | Control Strategy | Limit (Preclinical) |
| Sulfonyl Chloride (SM) | Unreacted starting material | Genotoxic (PGI). Purged via hydrolysis in workup and rejection in crystallization. | < 20 ppm (TTC) |
| Sulfonic Acid | Hydrolysis of SM | Highly water-soluble; removed during NaHCO₃ wash. | < 0.5% |
| Bis-sulfonamide | Over-reaction (rare with MeNH₂) | Rejected during crystallization (insoluble in IPA). | < 0.1% |
Analytical Method (HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
Safety & Handling (EHS)
Hazard Identification
-
2-Chloro-5-fluorobenzenesulfonyl chloride: Corrosive, causes severe skin burns. Moisture sensitive (releases HCl).
-
Methylamine: Flammable, toxic gas (if not in solution). Use THF solutions to mitigate inhalation risk.
-
Reaction Exotherm: The sulfonylation is highly exothermic.[3] Failure to control addition rate can lead to solvent boiling and runaway pressure buildup.
Engineering Controls
-
Ventilation: All operations must be performed in a certified chemical fume hood.
-
Scrubbing: If using methylamine gas (not recommended for this scale), a scrubber containing dilute H₂SO₄ is required for off-gassing.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<70%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are dry (KF < 0.1%). Lower reaction temperature to -10°C. |
| Oiling Out during Cryst. | Cooling too fast or too much Heptane | Re-heat to dissolve, add more IPA, seed with pure crystal, and cool slower. |
| High SM Residue | Stoichiometry error or inactive amine | Check titer of Methylamine solution. Add 0.2 eq extra amine. |
References
-
International Council for Harmonisation (ICH). (2017).[4] ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for Schotten-Baumann conditions).
Sources
- 1. Charting the Chemical Reaction Space around a Multicomponent Combination: Controlled Access to a Diverse Set of Biologically Relevant Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
Application Note: High-Precision Functionalization of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This guide details the protocols for functionalizing the nitrogen atom of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide . This scaffold presents a unique set of electronic and steric challenges that distinguish it from simple sulfonamides.
Molecule Analysis[8]
-
Scaffold: Secondary Sulfonamide (
). -
Electronic Environment: The 2-chloro and 5-fluoro substituents are electron-withdrawing groups (EWG). This lowers the
of the sulfonamide bond relative to unsubstituted benzenesulfonamide ( ). We estimate the of this specific molecule to be in the 10.2–10.8 range .-
Implication: The
is sufficiently acidic to be deprotonated by mild carbonate bases ( , ) in polar aprotic solvents, avoiding the need for strong bases like NaH which often lead to side reactions.
-
-
Steric Environment: The
-methyl group introduces steric bulk at the nucleophilic center. Furthermore, the 2-chloro substituent (ortho to the sulfonyl group) forces the sulfonyl moiety to twist out of coplanarity with the benzene ring, potentially increasing the effective steric radius of the scaffold. -
Chemoselectivity Risk: The molecule contains an aryl chloride (2-Cl). In transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig), there is a theoretical risk of oxidative addition into the C-Cl bond.
-
Mitigation: Protocols must utilize coupling partners (e.g., Aryl Iodides/Bromides) that are significantly more reactive than the internal aryl chloride to ensure chemoselectivity.
-
Strategic Decision Matrix
The choice of method depends entirely on the nature of the electrophile (
Figure 1: Decision matrix for selecting the optimal functionalization pathway.
Protocol A: N-Alkylation (SN2)
Best for: Methyl, Ethyl, Benzyl, and unhindered alkyl groups.
Mechanistic Insight
Due to the enhanced acidity of the
Materials
-
Substrate: 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 equiv)
-
Electrophile: Alkyl Bromide or Iodide (1.2 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) -
Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)
-
Additive: TBAI (Tetrabutylammonium iodide) (10 mol%) - Optional, use if reacting with Alkyl Chlorides.
Step-by-Step Protocol
-
Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, charge the Sulfonamide (1.0 equiv) and
(2.0 equiv). -
Solvation: Add anhydrous DMF (concentration 0.2 M). Stir at Room Temperature (RT) for 15 minutes. Visual Check: The suspension may change color slightly as the sulfonamide anion is generated.
-
Addition: Add the Alkyl Halide (1.2 equiv) dropwise.
-
Reaction:
-
For reactive halides (Bn-Br, Me-I): Stir at RT for 2-4 hours.
-
For hindered halides: Heat to 60°C for 6-12 hours.
-
-
Monitoring (Self-Validation): Check by LCMS.
-
Target: Look for Mass
. -
Validation: Disappearance of the Starting Material (SM) peak (
).
-
-
Workup (The "Basic Wash" Trick):
-
Dilute with EtOAc.
-
Crucial Step: Wash the organic layer with 1M NaOH .
-
Logic: The product is a tertiary sulfonamide (no acidic proton). Any unreacted Starting Material is a secondary sulfonamide (acidic) and will be deprotonated and extracted into the aqueous NaOH layer. The product remains in the EtOAc.
-
Wash with Brine, dry over
, and concentrate.
-
Protocol B: N-Arylation via Chan-Lam Coupling
Best for: Installing aryl rings under mild, oxidative conditions. Tolerates the 2-Cl substituent perfectly.
Mechanistic Insight
The Chan-Lam coupling uses a Copper(II) oxidative cycle. Because it does not involve oxidative addition into C-X bonds, there is zero risk of reacting with the 2-chloro group on the scaffold. This makes it superior to Palladium chemistry for this specific substrate unless the coupling partner is extremely sterically hindered.
Materials
-
Substrate: 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (1.0 equiv)
-
Partner: Aryl Boronic Acid (
) (2.0 equiv) -
Catalyst:
(1.0 equiv) - Note: Stoichiometric Cu is often more reliable than catalytic for sulfonamides. -
Base: Pyridine (2.0 equiv) or
(2.0 equiv) -
Solvent: DCM (Dichloromethane) or DCE.
-
Atmosphere: Open air (Oxygen source) or
balloon.
Step-by-Step Protocol
-
Setup: To a reaction flask, add Sulfonamide (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and
(1.0 equiv). -
Solvation: Add DCM (0.1 M).
-
Activation: Add Pyridine (2.0 equiv).
-
Reaction: Stir vigorously open to the air (or attached to an
balloon) at RT for 16–24 hours.-
Visual Check: The reaction mixture usually turns a deep blue/green color (characteristic of Cu-amine species).
-
-
Optimization: If conversion is low after 24h, add 4Å Molecular Sieves (powdered) to scavenge water generated by the boronic acid condensation.
Protocol C: Buchwald-Hartwig Cross-Coupling
Best for: Unreactive aryl partners where Chan-Lam fails.
Mechanistic Insight & Chemoselectivity
We must differentiate between the 2-Cl on the scaffold and the halogen on the coupling partner.
-
Rule: Use Aryl Bromides or Aryl Iodides as partners.
-
Ligand Selection: Sulfonamides are difficult nucleophiles. Use BrettPhos or tBuXPhos . These bulky, electron-rich ligands facilitate the reductive elimination of the
bond and prevent catalyst poisoning.
Workflow Diagram
Figure 2: Optimized Buchwald-Hartwig workflow ensuring catalyst activation.
Step-by-Step Protocol
-
Catalyst Pre-complexation: In a vial, mix
(5 mol%) and BrettPhos (10 mol%) in 1,4-Dioxane. Heat at 80°C for 2 minutes until the solution turns from orange to pale yellow (formation of ). -
Substrate Addition: Add the Sulfonamide (1.0 equiv), Aryl Bromide (1.2 equiv), and
(2.0 equiv). -
Reaction: Seal the vial (under Argon/Nitrogen) and heat to 100°C for 12 hours.
-
Troubleshooting: If you observe homocoupling of the Aryl Bromide, switch to the precatalyst BrettPhos Pd G3 or G4 to ensure immediate entry into the catalytic cycle.
Comparison of Methodologies
| Feature | Method A: Alkylation | Method B: Chan-Lam | Method C: Buchwald-Hartwig |
| Electrophile | Alkyl Halides ( | Aryl Boronic Acids ( | Aryl Bromides/Iodides ( |
| Reaction Temp | RT to 60°C | RT (Room Temp) | 80–110°C |
| Risk Profile | Low (Very Robust) | Low (Mild, Air Tolerant) | High (Chemoselectivity with 2-Cl) |
| Purification | Basic Wash (Excellent) | Column Chromatography | Column Chromatography |
| Reagent Cost | Low | Low/Medium | High (Pd + Ligand) |
References
-
General Sulfonamide Alkylation
- Lombardo, M., et al. (2010). "Alkylation of sulfonamides with alcohols." Journal of Organic Chemistry.
- Note: Demonstrates the utility of carbon
-
Chan-Lam Coupling of Sulfonamides
- Lam, P. Y. S., et al. (1998).
- Note: The foundational text for Cu-catalyzed oxid
-
Buchwald-Hartwig N-Arylation of Sulfonamides
- Fors, B. P., & Buchwald, S. L. (2008). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics." Journal of the American Chemical Society (Context on BrettPhos ligands for difficult N-nucleophiles).
-
pKa Data & Electronic Effects
- Jang, Y., et al. (2019). "pKa of N-methyl benzenesulfonamide derivatives.
- Note: Supports the acidity estim
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Welcome to the technical support resource for the synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our focus is on the practical challenges encountered in the lab, explaining the chemical principles behind each recommendation to empower you to improve your reaction yields and product purity.
Overview of the Synthetic Pathway
The synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is typically achieved in a two-step process. The first step is the electrophilic chlorosulfonation of 1-chloro-4-fluorobenzene to produce the key intermediate, 2-chloro-5-fluorobenzenesulfonyl chloride. The second step involves the nucleophilic substitution of the chloride on the sulfonyl chloride intermediate with methylamine to form the final sulfonamide product.
Caption: General two-step synthesis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My yield of 2-chloro-5-fluorobenzenesulfonyl chloride in Step 1 is very low. What's going wrong?
Low yields in the initial chlorosulfonation step are a common hurdle. The primary causes are often related to reagent quality, reaction conditions, and product degradation during workup.[1][2]
Potential Causes & Solutions:
-
Hydrolysis of the Sulfonyl Chloride: The most frequent cause of yield loss is the hydrolysis of the 2-chloro-5-fluorobenzenesulfonyl chloride intermediate back to the corresponding sulfonic acid, especially during aqueous workup.[1][2][3] Sulfonyl chlorides are highly sensitive to moisture.
-
Solution: Ensure all glassware is rigorously dried before use. The reaction should be performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon).[3] When quenching the reaction, do so by pouring the reaction mixture carefully onto crushed ice, and perform the subsequent extraction into an organic solvent as quickly as possible to minimize contact time with the aqueous phase.[1]
-
-
Incomplete Reaction: The starting material, 1-chloro-4-fluorobenzene, is deactivated towards electrophilic substitution. Insufficient reaction time or temperature can lead to poor conversion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature.[4] However, be aware that excessive heat can promote side reactions.[4]
-
-
Formation of Diaryl Sulfone Byproduct: A common side reaction is the formation of a diaryl sulfone, which consumes the starting material and the desired sulfonyl chloride intermediate. This is particularly prevalent if an insufficient excess of the chlorosulfonating agent is used.[1]
-
Solution: Use a sufficient molar excess of chlorosulfonic acid (typically 3-5 equivalents). The order of addition is also critical; add the 1-chloro-4-fluorobenzene dropwise to the cooled chlorosulfonic acid to maintain a high concentration of the sulfonating agent throughout the reaction.[5]
-
Caption: Decision tree for troubleshooting low yield in the chlorosulfonation step.
Q2: The amination reaction (Step 2) is not working. LC/MS shows no product, only starting material and a strange precipitate.
This is a frequent observation when reacting sulfonyl chlorides with primary amines like methylamine.[6] The issue often stems from the interaction between the amine, the generated HCl, and the reaction conditions.
Potential Causes & Solutions:
-
Formation of Methylamine Hydrochloride: The reaction of the sulfonyl chloride with methylamine produces one equivalent of hydrochloric acid (HCl). This HCl immediately reacts with another equivalent of the basic methylamine to form methylamine hydrochloride (CH₃NH₃⁺Cl⁻), which is often insoluble in common organic solvents like ethyl acetate or THF and precipitates out of the solution.[6] This process consumes two equivalents of methylamine for every one equivalent of sulfonyl chloride that reacts, effectively sequestering your nucleophile and stalling the reaction.
-
Solution: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture (at least 2 equivalents).[6] This "scavenger" base will neutralize the generated HCl, preventing the formation of the methylamine salt and allowing the primary amine to act as a nucleophile.
-
-
Poor Nucleophilicity of the Amine: While methylamine is generally a good nucleophile, its effectiveness can be hampered by the factors mentioned above.
-
Solution: In addition to a scavenger base, ensure that the methylamine solution (e.g., 2.0 M in THF) is of good quality. Consider an "inverse addition" where the sulfonyl chloride solution is added dropwise to the solution of methylamine and scavenger base.[6] This maintains a high concentration of the amine throughout the reaction, favoring the desired product formation.
-
-
Suboptimal Reaction Conditions: Incorrect solvent or temperature can hinder the reaction.[3]
-
Solution: Solvents like THF, dichloromethane (DCM), or acetonitrile are generally effective. The reaction is exothermic; controlling the temperature by adding the sulfonyl chloride at 0 °C before allowing it to warm to room temperature can minimize side reactions.[2]
-
| Parameter | Recommendation | Rationale |
| Base | Triethylamine or DIPEA (2 eq.) | Scavenges HCl byproduct, preventing precipitation of the primary amine salt.[6] |
| Solvent | THF, DCM, Acetonitrile | Good solubility for reactants and does not interfere with the reaction. |
| Temperature | 0 °C to Room Temperature | Controls the exothermic nature of the reaction, minimizing byproduct formation.[2] |
| Addition Order | Inverse Addition (Sulfonyl chloride to amine) | Maintains an excess of nucleophile, driving the reaction to completion.[6] |
Table 1: Recommended Conditions for the Amination Step.
Q3: My final product is impure. How can I purify it effectively?
The primary impurity is often the sulfonic acid resulting from hydrolysis of the unreacted sulfonyl chloride. Other minor byproducts may also be present.
Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method. The sulfonamide product has an acidic N-H proton. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it into a dilute aqueous base (e.g., 1M NaOH). The non-acidic impurities will remain in the organic layer. The aqueous layer can then be washed with fresh organic solvent to remove any remaining neutral impurities. Finally, acidify the aqueous layer with dilute HCl to re-precipitate the pure sulfonamide product, which can be collected by filtration.[3]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be an effective purification method.[3]
-
Column Chromatography: For stubborn impurities or small-scale synthesis, purification by column chromatography on silica gel is a reliable option. A gradient elution with a solvent system like hexane/ethyl acetate is typically used.[3]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the amination reaction?
A: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of the chloride ion. A base then removes the proton from the nitrogen to yield the final, neutral sulfonamide product.[3]
Caption: Simplified mechanism for sulfonamide formation.
Q: Are there milder or alternative methods to synthesize sulfonamides?
A: Yes. While the sulfonyl chloride method is traditional, concerns over harsh reagents like chlorosulfonic acid have driven the development of alternatives.[3] These include:
-
Activating Sulfonic Acids: Using coupling agents to activate sulfonic acids for reaction with amines.[3]
-
Transition-Metal-Catalyzed Reactions: Cross-coupling reactions, such as those using copper catalysts with aryl boronic acids and a sulfur dioxide source like DABSO, provide a modern approach.[7]
-
Electrochemical Synthesis: This green chemistry approach can couple thiols and amines directly under very mild conditions.[7]
-
From Sodium Sulfinates: A method using sodium sulfinates and amines mediated by NH₄I has also been developed.[8]
Q: How critical is the quality of the chlorosulfonic acid?
A: It is extremely critical. Chlorosulfonic acid can decompose over time, especially if exposed to moisture. Using old or decomposed acid can lead to significantly lower yields. For best results, use freshly opened or recently distilled chlorosulfonic acid.[5]
Q: Can I use aqueous methylamine solution instead of a solution in an organic solvent?
A: It is highly discouraged. Using an aqueous solution of methylamine will introduce a large amount of water into the reaction, which will rapidly hydrolyze the sensitive sulfonyl chloride starting material, leading to very poor or no yield of the desired sulfonamide.[3][6] Always use an anhydrous solution of methylamine, for example, in THF or ethanol.
References
- Technical Support Center: Optimization of Sulfonamide Synthesis. (2025). Benchchem.
- Quality by design-based method to synthesize sulfonamides using LiOH.H2O. (2025). Smolecule.
- optimizing 2-Aminobenzenesulfonamide synthesis yield. (2026). Smolecule.
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. (2019). Journal of the American Chemical Society.
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistrySelect.
- Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
- Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. (2025). Benchchem.
- Methyl amine w/ a sulfonyl chloride. (2005). Physics Forums.
- Troubleshooting common issues in the synthesis of aryl sulfonic acids. (N.d.). Benchchem.
- Sulfanilyl chloride, N-acetyl-. (N.d.). Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. physicsforums.com [physicsforums.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Executive Summary & Chemical Profile[1]
This guide addresses the purification of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8).[1] The presence of the electron-withdrawing halogens (Cl, F) on the benzene ring, combined with the sulfonamide moiety, dictates specific purification strategies based on pKa manipulation and solubility differentials.
Key Chemical Properties:
-
Acidity (pKa): The N-H proton is acidic (Estimated pKa ~10.5–11.0). The fluorine and chlorine atoms inductively stabilize the conjugate base, making it slightly more acidic than non-substituted benzenesulfonamides.
-
Solubility: Lipophilic (LogP ~2.0–2.5). Soluble in EtOAc, DCM, THF; sparingly soluble in water; insoluble in acidic water.
-
Critical Impurity Classes:
-
Unreacted Sulfonyl Chloride: Highly reactive, lipophilic.
-
Sulfonic Acid (Hydrolysis): Highly polar, water-soluble.
-
Bis-sulfonamide: Non-acidic, highly lipophilic (often overlooked).
-
Module 1: Impurity Profiling (Know Your Enemy)
Before selecting a method, identify the specific contaminants. Use this table to correlate retention times (RT) and solubility behaviors.
| Impurity Type | Chemical Species | Origin | Characteristics | Removal Strategy |
| Starting Material | 2-chloro-5-fluorobenzenesulfonyl chloride | Unreacted Reagent | Neutral/Electrophilic. Unstable in base. | Hydrolysis (Base wash) or Quench (Amine).[2] |
| Hydrolysis Product | 2-chloro-5-fluorobenzenesulfonic acid | Moisture reaction | Very Polar (Low RT). Water soluble. | Basic extraction (stays in aq). |
| Bis-sulfonamide | N,N-bis(2-chloro-5-fluorobenzenesulfonyl)methylamine | Over-sulfonylation | Non-acidic (No N-H). Very Lipophilic (High RT). | Remains in Organic during basic extraction. |
| Regioisomer | 2-chloro-4-fluoro... (isomer) | Impure SM | Similar pKa/LogP. | Recrystallization or HPLC. |
Module 2: The "pH Swing" Extraction Protocol (Primary Defense)
The Logic: This is the most robust method for this molecule. It exploits the acidity of the sulfonamide N-H.
-
High pH (>12): Product deprotonates
Water Soluble. Bis-sulfonamide cannot deprotonate Organic Soluble. -
Low pH (<2): Product protonates
Precipitates/Organic Soluble. Sulfonic acid remains ionized Water Soluble.
Workflow Diagram (The "Sandwich" Extraction)
Caption: The "pH Swing" separates the product from both non-acidic impurities (Bis-sulfonamide) and permanently ionic impurities (Sulfonic acid).[3]
Step-by-Step Protocol:
-
Dilution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Wash with 1M HCl (removes residual methylamine). Discard aqueous.
-
Base Extraction (Critical): Extract the organic layer with 1M NaOH (2-3 times).
-
Checkpoint: Check pH of aqueous layer; must be >12.
-
Action: The Product moves to the Aqueous Phase . The Bis-sulfonamide stays in the Organic Phase .
-
Discard the Organic Phase (after verifying product is absent via TLC).
-
-
Acidification: Cool the collected aqueous phase to 0-5°C. Slowly add 6M HCl with vigorous stirring until pH < 2.
-
Isolation:
-
Scenario A (Solid forms): Filter the white precipitate. Wash with plenty of water (removes sulfonic acid).
-
Scenario B (Oils out): Extract the milky aqueous mixture with fresh EtOAc. Wash organic with Brine, dry over Na₂SO₄, and concentrate.[4]
-
Module 3: Crystallization Dynamics
If the pH swing yields a solid with 95-98% purity but you require >99%, use crystallization. Fluorinated sulfonamides are prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing.
Recommended Solvent Systems
| System | Ratio (v/v) | Protocol | Best For |
| IPA / Water | 1:1 to 1:3 | Dissolve in hot Isopropyl Alcohol (IPA). Add hot water until turbid. Cool slowly. | Removing polar colored impurities. |
| EtOAc / Heptane | 1:5 | Dissolve in minimal hot EtOAc. Add Heptane dropwise. | Removing non-polar grease/oils. |
| EtOH / Water | 1:2 | Classic recrystallization. | General purity upgrade. |
Troubleshooting "Oiling Out"
Issue: Upon cooling, the product forms a gummy oil at the bottom instead of crystals. Cause: The product comes out of solution at a temperature above its melting point, or the supersaturation is too high. Solution:
-
Re-heat until the oil redissolves.
-
Seed: Add a tiny crystal of pure product at a temperature just below the saturation point.
-
Slower Cooling: Wrap the flask in foil/towel to cool over 2-3 hours.
-
High-Shear Stirring: Vigorous stirring can induce nucleation over oiling.
Module 4: Chromatography Guide
When extraction and crystallization fail (e.g., separating regioisomers), use Flash Column Chromatography.
Stationary Phase: Silica Gel (40-63 µm).
Mobile Phase Strategy:
-
Standard: Hexanes : Ethyl Acetate (Gradient 0%
40% EtOAc). -
The "Tailing" Fix: Sulfonamides interact with silanols on silica, causing peak tailing.
-
Add Modifier: Add 0.1% Acetic Acid or 0.5% Triethylamine to the mobile phase. (Note: Acid is preferred to prevent salt formation).
-
Reverse Phase (C18) Conditions:
-
Column: C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Gradient: 5%
95% ACN. -
Note: The Formic Acid is crucial to keep the sulfonamide protonated (neutral) for sharp peaks.
FAQ: Troubleshooting Specific Issues
Q: I have a persistent yellow color even after recrystallization. A: This is likely a nitro- or azo- impurity if the starting material was derived from a nitro-reduction pathway.
-
Fix: Dissolve product in EtOAc, add Activated Carbon (Charcoal) , reflux for 30 mins, filter through Celite, then recrystallize.
Q: My yield is low after the Base Extraction (Module 2). A: The product might not have fully precipitated during acidification, or the pH wasn't low enough.
-
Fix: Ensure pH is < 2. If no solid forms, saturate the aqueous layer with NaCl (salting out) and extract with EtOAc. Sulfonamides have some water solubility.
Q: I see a peak at [M+14] in LCMS. A: This is likely the Methyl ester of the sulfonic acid (formed if Methanol was used in workup/quenching).
-
Fix: Avoid Methanol during quenching if acidic conditions are present. Use water/THF instead.
References
-
Sulfonamide Synthesis & Properties
-
PubChem Compound Summary for N-Methylbenzenesulfonamide (Analog). National Center for Biotechnology Information. Link
-
- Purification Methodologies: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for "Sandwich" extraction logic).
-
Crystallization of Fluorinated Compounds
- Chromatography of Acidic Compounds: Strategies for the separation of acidic compounds. Chromatography Today. (General principles for adding acid modifiers to mobile phases).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide before handling.
Sources
Technical Support Center: Recrystallization of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Document ID: TSC-REC-2024-CFMS Applicable Compound: 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8) Target Audience: Medicinal Chemists, Process Development Scientists
Physicochemical Profile & Solubility Logic
Before attempting recrystallization, it is critical to understand the competing forces within this molecule. The N-methyl sulfonamide moiety provides polar hydrogen-bond accepting/donating capability, while the halogenated aromatic ring (2-Cl, 5-F) imparts significant lipophilicity.
Solubility Matrix
Data summarized from structural analogs and general sulfonamide behavior.
| Solvent Type | Specific Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Alcohols | Ethanol (EtOH) | Moderate | High | Excellent (Primary) |
| Alcohols | Isopropanol (IPA) | Low-Moderate | High | Excellent (Primary) |
| Esters | Ethyl Acetate (EtOAc) | Moderate | Very High | Good (Solvent #1) |
| Chlorinated | Dichloromethane (DCM) | High | High | Poor (Too soluble) |
| Hydrocarbons | Hexanes / Heptane | Insoluble | Low | Excellent (Anti-solvent) |
| Aqueous | Water | Insoluble | Insoluble | Excellent (Anti-solvent) |
Expert Insight: The N-methyl group lowers the melting point and crystal lattice energy compared to the primary sulfonamide (
Optimized Recrystallization Protocols
Protocol A: The Binary Alcohol/Water System (Standard Purity)
Best for removing polar impurities (salts, sulfonic acids).
Reagents:
-
Solvent: Ethanol (95% or absolute) or Isopropanol.
-
Anti-solvent: Deionized Water.[1]
Workflow:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (near boiling, ~78°C) required to dissolve the solid.
-
Tech Note: If the solution is colored, add activated charcoal (1-2% w/w), stir for 5 mins, and filter hot through Celite.
-
-
Initial Cooling: Remove from heat. Allow the solution to cool slightly (to ~60°C).
-
Anti-Solvent Addition: Add warm water (50-60°C) dropwise with vigorous stirring.
-
Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-dissolution: Add a few drops of hot Ethanol to clear the turbidity.
-
Crystallization: Allow the clear solution to cool slowly to room temperature (RT) without disturbance. Once RT is reached, cool further in an ice bath (0-4°C) for 1 hour.
-
Isolation: Filter the crystals and wash with a cold 1:1 Ethanol/Water mixture.
Protocol B: The Ester/Hydrocarbon System (High Lipophilicity)
Best for removing non-polar impurities or if the compound oils out in water.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc).
-
Anti-solvent: Heptane (preferred over Hexanes for higher boiling point).
Workflow:
-
Dissolve crude solid in minimum boiling EtOAc.
-
Slowly add hot Heptane until turbidity persists.
-
Clear turbidity with minimal hot EtOAc.
-
Cool slowly to RT, then refrigerate.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solvent system based on impurity profile and observed behavior.
Caption: Decision tree for solvent selection and troubleshooting phase separation (oiling out).
Troubleshooting Guide (FAQ)
Q1: The product separates as an oil (liquid droplets) instead of crystals. Why?
Cause: This is the most common issue with N-methyl sulfonamides. The "cloud point" (where phase separation occurs) is being reached at a temperature above the melting point of the solvated product. Solution:
-
Seed It: Keep a small amount of crude solid. When the hot solution cools slightly and becomes supersaturated, add a tiny "seed" crystal to provide a nucleation site.
-
Slow Down: Cooling too fast traps impurities and encourages oiling. Wrap the flask in a towel to cool slowly.
-
Change Solvent: Switch to Protocol B . The boiling point of Heptane (98°C) allows you to keep the mixture hotter than the melting point for longer, preventing premature oiling.
Q2: My yield is very low (<50%).
Cause: The compound is likely too soluble in the primary solvent (Ethanol or EtOAc) at room temperature. Solution:
-
Concentrate: Boil off 20-30% of the solvent before cooling.
-
Push the Anti-Solvent: Increase the ratio of Water (Protocol A) or Heptane (Protocol B) carefully.
-
Lower Temp: Ensure the final crystallization step happens at 0°C or even -20°C.
Q3: The crystals are colored (yellow/brown) but should be white.
Cause: Oxidation products or residual aniline precursors (2-chloro-5-fluoroaniline). Solution:
-
Perform a Hot Filtration with Activated Charcoal.
-
Warning: Do not use too much charcoal, or you will lose yield (sulfonamides can adsorb to carbon). Use ~1% by weight.
Q4: NMR shows residual solvent peaks.
Cause: Sulfonamides can form solvates (clathrates) with alcohols. Solution:
-
Dry the crystals under high vacuum (< 5 mbar) at 40-50°C for 12 hours.
-
If Ethanol persists, recrystallize once from EtOAc/Heptane (Protocol B), as these solvents are easier to remove.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for sulfonamide purification protocols).
-
Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (Methodology for two-solvent recrystallization).
-
PubChem. (n.d.). Compound Summary: Sulfonamide Class Properties. National Library of Medicine. (Source for general physicochemical properties of sulfonamide derivatives).
-
Sigma-Aldrich. (n.d.). Technical Bulletin: Recrystallization Solvents. (General solvent polarity and miscibility data).
Sources
troubleshooting low conversion rates in sulfonamide coupling reactions
Welcome to the Advanced Troubleshooting Portal. Designed for Researchers, Scientists, and Drug Development Professionals
Sulfonamides are critical bioisosteres in medicinal chemistry, prized for their metabolic stability and hydrogen-bonding geometry. However, the classical synthesis—coupling a sulfonyl chloride with an amine—frequently suffers from low conversion rates, unexplained stalling, and byproduct formation.
This guide moves beyond basic recipes. As Application Scientists, we have structured this portal to help you understand the causality behind reaction failures and provide self-validating protocols to rescue your yields.
Diagnostic Triage: Visualizing the Bottleneck
Before altering your reaction conditions, use the diagnostic workflow below to identify the root cause of your low conversion rate.
Diagnostic workflow for troubleshooting low conversion in sulfonamide synthesis.
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: My reaction stalls at 20-30% conversion despite using an excess of sulfonyl chloride and triethylamine (TEA). What is happening?
The Causality: The most common culprit is reagent degradation via hydrolysis. Sulfonyl chlorides are highly electrophilic and react rapidly with trace moisture in your solvent or atmosphere to form unreactive sulfonic acids and HCl[1]. Furthermore, if your starting amine is a hydrochloride salt, the TEA you added may be entirely consumed neutralizing the salt, leaving no base to scavenge the HCl generated during the coupling. This drops the pH, protonating your remaining amine and halting nucleophilic attack. Actionable Fix:
-
Perform a reagent integrity check: Dissolve a small aliquot of your sulfonyl chloride in anhydrous
and run a NMR. A shift in the aromatic protons indicates hydrolysis. -
Always use freshly distilled, anhydrous solvents (e.g., DCM or THF) and add an extra 1.5 equivalents of base if your amine is a salt.
Q2: I am trying to couple an electron-deficient aniline (e.g., p-nitroaniline). Standard bases yield no product. How do I force this coupling?
The Causality: Anilines with electron-withdrawing groups possess severely diminished nucleophilicity. Non-nucleophilic bases like TEA or DIPEA only act as proton scavengers; they do not activate the electrophile. To overcome the high activation energy barrier, you must switch from general base catalysis to nucleophilic catalysis[2]. Actionable Fix: Introduce 4-Dimethylaminopyridine (DMAP). DMAP attacks the sulfonyl chloride to form a highly reactive, low-energy sulfonyl-DMAP intermediate. This intermediate is vastly more electrophilic than the parent chloride, allowing even weak nucleophiles to attack successfully[2].
Mechanism of DMAP-catalyzed sulfonylation via a highly electrophilic intermediate.
Q3: My aliphatic sulfonyl chloride degrades during isolation before I can even attempt the coupling. Are there alternative pathways?
The Causality: Aliphatic and certain heteroaromatic sulfonyl chlorides are notoriously unstable and prone to rapid hydrolysis or decomposition during aqueous workups. Actionable Fix: Bypass the isolation of the sulfonyl chloride entirely using modern in-situ methods:
-
DABSO Sandmeyer Reaction: Convert anilines directly to sulfonyl chlorides using DABSO (a bench-stable
surrogate) under acidic conditions, and quench in situ with your amine[3]. -
Electrochemical Oxidative Coupling: Directly couple thiols and amines in an undivided electrochemical cell. This method requires no sacrificial oxidants and forms the sulfonamide in minutes via a sulfinamide intermediate[4].
Quantitative Comparison of Coupling Strategies
To help you select the optimal route based on your substrate's electronic and steric properties, consult the data summary below:
| Coupling Strategy | Substrate Scope | Typical Base/Catalyst | Solvent System | Temp | Expected Yield | Key Limitation |
| Classical Batch | Aliphatic/Aryl Amines | TEA or DIPEA (1.5-2.0 eq) | DCM or THF | 0°C to RT | 70–95% | Fails for weak nucleophiles / hindered amines. |
| Nucleophilic Catalysis | Hindered/Aryl Amines | DMAP (0.1-1.0 eq) + Pyridine | RT to 50°C | 80–95% | Requires rigorous acidic workup to remove DMAP. | |
| Electrochemical | Thiols + Amines | RT | 60–90% | Requires specialized potentiostat/flow cell setup. | ||
| DABSO Sandmeyer | Anilines (to | None (Acidic conditions) | RT to 75°C | 65–85% | Multi-step one-pot process; sensitive to over-oxidation. |
Self-Validating Experimental Protocols
A robust protocol must prove to the chemist that it is working at every step. The following methodologies include built-in validation checkpoints.
Protocol A: DMAP-Catalyzed Sulfonylation of Weak Nucleophiles[2]
Use this when coupling electron-deficient anilines or sterically hindered secondary amines.
Step 1: Reagent Preparation & Validation
-
Flame-dry a round-bottom flask under inert gas (Argon/Nitrogen).
-
Dissolve the sulfonyl chloride (1.0 mmol) in 5 mL of anhydrous Acetonitrile (
). -
Self-Validation Checkpoint: Extract a 10 µL aliquot and add it to 100 µL of water. Rapid evolution of gas and a sharp drop in pH confirms the sulfonyl chloride is active and not pre-hydrolyzed.
Step 2: Catalytic Activation
-
Add DMAP (0.2 mmol, 20 mol%) and Pyridine (2.0 mmol, 2.0 eq) to the solution.
-
Self-Validation Checkpoint: The solution may briefly change color (often turning slightly yellow/orange), indicating the formation of the sulfonyl-DMAP charge-transfer complex.
Step 3: Nucleophilic Attack
-
Slowly add the weak amine (1.1 mmol) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexanes:EtOAc). The highly polar sulfonyl-DMAP intermediate will appear as a baseline spot that gradually disappears as the product spot forms. Complete consumption of the amine indicates success.
Step 4: Workup & Purification
-
Concentrate the mixture, redissolve in EtOAc, and wash consecutively with 1M HCl (3 x 10 mL) and Brine.
-
Self-Validation Checkpoint: Check the aqueous acidic layer under a UV lamp (254 nm). Strong UV absorbance in the aqueous phase confirms the successful extraction and removal of the DMAP and Pyridine catalysts.
Protocol B: Electrochemical Oxidative S-N Coupling[4]
Use this to couple thiols and amines directly, bypassing unstable sulfonyl chlorides.
Step 1: Cell Setup
-
Equip an undivided electrochemical cell with a Carbon anode and an Iron (Fe) cathode.
-
Dissolve the thiol (2.0 mmol), amine (3.0 mmol), and
(0.2 mmol) in 20 mL of / 0.3 M HCl (3:1 v/v).
Step 2: Electrolysis
-
Apply a constant current (e.g., 10-15 mA) at room temperature for a residence time of 5 minutes (if using flow) or until 4 F/mol of charge is passed (batch).
-
Self-Validation Checkpoint: Monitor the voltage. A stable voltage indicates healthy conductivity. A sudden spike in voltage suggests electrode passivation (polymerization on the anode), requiring immediate cell flushing.
-
Kinetic Checkpoint: LCMS analysis at the 30-second mark should show complete conversion of the thiol to a disulfide intermediate, validating that the anodic oxidation is functioning before the final sulfonamide forms[4].
Step 3: Isolation
-
Remove the solvent under reduced pressure, neutralize with saturated
, and extract with EtOAc. Purify via standard flash chromatography.
References
-
Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols Source: Journal of the American Chemical Society / NIH URL:[Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: Beilstein Journal of Organic Chemistry / PMC URL:[Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate Source: Organic Letters / ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted starting materials from 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide mixtures
Welcome to the Technical Support Center for the isolation and purification of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide[1]. The synthesis of this compound typically involves the nucleophilic coupling of 2-chloro-5-fluorobenzenesulfonyl chloride[] with methylamine.
This guide is designed for synthetic chemists and drug development professionals. It provides field-proven, self-validating methodologies to systematically remove unreacted starting materials and hydrolysis byproducts, ensuring high-purity yields for downstream applications[3].
Part 1: Physicochemical Profiling & Separation Logic
To design a robust purification workflow, we must first analyze the causality behind our separation logic. The crude reaction mixture typically contains four primary components. By exploiting the distinct acid-base properties (pKa) of each molecule, we can create a self-validating orthogonal extraction system.
Table 1: Physicochemical Profile of Reaction Mixture Components
| Component | Role in Synthesis | Acid/Base Nature | Aqueous Solubility Profile |
| 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide | Target Product | Weakly Acidic (N-H pKa ~10) | Soluble only in strong base (pH > 12) |
| 2-Chloro-5-fluorobenzenesulfonyl chloride | Unreacted Starting Material | Neutral / Electrophilic | Insoluble (Slowly hydrolyzes in water) |
| Methylamine | Unreacted Starting Material | Basic (Conjugate acid pKa ~10.6) | Highly soluble in acid (pH < 9) |
| 2-Chloro-5-fluorobenzenesulfonic acid | Hydrolysis Byproduct | Strongly Acidic (pKa < 0) | Highly soluble at all pH levels |
Part 2: Purification Workflow Visualization
The following diagram illustrates the logical progression of the purification protocol. Each step acts as a chemical "gate," selectively removing a specific impurity based on the physicochemical profiles outlined above.
Orthogonal acid-base extraction and scavenging workflow for sulfonamide purification.
Part 3: Troubleshooting & FAQs
Q1: Why is there residual 2-chloro-5-fluorobenzenesulfonyl chloride in my mixture, and how do I selectively remove it without degrading my product? A1: Sulfonyl chlorides can be sterically hindered, or the reaction may stall before completion. Because the sulfonyl chloride is a neutral, highly reactive electrophile, standard liquid-liquid extraction will not separate it from the neutral organic layer. Instead of harsh hydrolysis, use a polymer-bound amine scavenger, such as PS-Trisamine[4]. The resin covalently captures the electrophile, allowing the resulting polymer-bound sulfonamide to be simply filtered out of the solution, leaving your target product intact.
Q2: My crude NMR shows excess methylamine. What is the most efficient removal strategy? A2: Methylamine is a base. By washing the organic layer with a dilute strong acid (e.g., 1M HCl), you protonate the methylamine to form methylammonium chloride. This ionic salt is highly water-soluble and will immediately partition into the aqueous layer, effectively removing it from your organic product mixture[5].
Q3: How do I eliminate the 2-chloro-5-fluorobenzenesulfonic acid byproduct? A3: Sulfonic acids are strong acids (pKa < 0) that result from the unavoidable hydrolysis of the sulfonyl chloride starting material. They can be removed by washing the organic layer with a weak aqueous base, such as saturated sodium bicarbonate (NaHCO₃, pH ~8)[5]. At this pH, the strongly acidic sulfonic acid is deprotonated into a highly water-soluble sodium sulfonate salt, while your target sulfonamide (pKa ~10) remains protonated and safely in the organic layer.
Q4: Can I use an acid-base extraction to isolate the final sulfonamide from non-polar organic impurities? A4: Yes. This is the most powerful step in the workflow. The N-H proton of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide is weakly acidic due to the electron-withdrawing sulfonyl group. By extracting the organic layer with a strong base (1M NaOH, pH ~14), you deprotonate the sulfonamide, forcing it into the aqueous phase as a sodium salt[6][7]. Any remaining neutral organic impurities will stay in the organic layer. You can then isolate the pure product by acidifying the aqueous layer to precipitate the sulfonamide.
Part 4: Step-by-Step Experimental Protocol
This protocol represents a self-validating system: if the product successfully precipitates in Step 5, it is chemically guaranteed to be free of the targeted starting materials and byproducts.
Step 1: Polymer-Assisted Scavenging
-
Dissolve the crude reaction mixture in anhydrous dichloromethane (DCM).
-
Add 2.0 to 3.0 equivalents of PS-Trisamine resin (based on the estimated unreacted sulfonyl chloride)[4].
-
Stir the suspension gently at room temperature for 2 hours to allow complete covalent capture of the electrophile.
-
Filter the mixture through a sintered glass funnel and rinse the resin bed with additional DCM. Retain the filtrate.
Step 2: Acidic Wash (Amine Removal)
-
Transfer the DCM filtrate to a separatory funnel.
-
Add an equal volume of 1M HCl and shake vigorously, venting frequently.
-
Allow the phases to separate. The basic methylamine partitions into the upper aqueous layer.
-
Drain and retain the lower organic (DCM) layer. Discard the aqueous layer.
Step 3: Weak Base Wash (Sulfonic Acid Removal)
-
Return the organic layer to the separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃[5]. Caution: CO₂ gas will evolve if residual acid is present.
-
Shake gently, vent, and allow the phases to separate. The sulfonic acid byproduct partitions into the aqueous layer.
-
Drain and retain the lower organic layer.
Step 4: Strong Base Extraction (Product Isolation)
-
Add an equal volume of 1M NaOH to the organic layer in the separatory funnel[6][7].
-
Shake vigorously. The target sulfonamide will deprotonate and partition into the upper aqueous layer.
-
Allow the phases to separate. Drain the lower organic layer (which now contains only neutral impurities) and set it aside.
-
Retain the target-rich aqueous layer in an Erlenmeyer flask.
Step 5: Acidification and Precipitation
-
Cool the aqueous layer in an ice-water bath to 0–5 °C.
-
Slowly add concentrated HCl dropwise while stirring continuously until the pH reaches ~2 (verify with pH paper).
-
The pure 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide will crash out of the solution as a white/off-white precipitate[1][3].
-
Collect the solid via vacuum filtration, wash with ice-cold deionized water, and dry under a high vacuum to constant weight.
References
1.[1] 953899-88-2 | 3-Fluoro-N-methylbenzene-1-sulfonamide | BLD Pharm. Source: bldpharm.com. URL: 2.[6] N,N-Dimethylphenothiazine-2-sulphonamide | 1090-78-4 - Benchchem. Source: benchchem.com. URL: 3.[5] Aminoethanesulfonylpiperidine for Research - Benchchem. Source: benchchem.com. URL: 4.[7] 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3 | Benchchem. Source: benchchem.com. URL: 5.[] Sulfur Compounds - Building Block / BOC Sciences. Source: bocsci.com. URL: 6.[4] Solid-Supported Reagents and Scavengers - Sopachem. Source: sopachem.com. URL: 7.[3] Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC. Source: nih.gov. URL:
Sources
- 1. 953899-88-2|3-Fluoro-N-methylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 3. Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sopachem.com [sopachem.com]
- 5. Aminoethanesulfonylpiperidine for Research [benchchem.com]
- 6. N,N-Dimethylphenothiazine-2-sulphonamide|1090-78-4 [benchchem.com]
- 7. 2,3-dihydro-1H-indene-5-sulfonyl chloride | 52205-85-3 | Benchchem [benchchem.com]
Technical Support Center: Troubleshooting N-Methylation of Sulfonamides
Welcome to the Technical Support Center for Sulfonamide Modification. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter roadblocks during the N-methylation of sulfonamides. While seemingly straightforward, this transformation is notoriously plagued by poor regioselectivity (O- vs. N-alkylation), over-alkylation of primary sulfonamides, and the degradation of sensitive functional groups under harsh basic conditions.
This guide is designed to move beyond generic protocols. Here, we will dissect the chemical causality behind these side reactions and provide self-validating workflows to ensure your next N-methylation is high-yielding, site-selective, and reproducible.
Part 1: Diagnostic FAQs (The "Why" and "How")
Q1: I am observing a byproduct with an identical mass to my N-methylated product, but it elutes differently on LC-MS. What is happening?
A1: You are likely observing O-methylation, resulting in a sulfonylimidate. Causality: Sulfonamides are ambident nucleophiles. Under basic conditions, the negative charge is delocalized across the nitrogen and the two oxygen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atoms act as "harder" nucleophiles, while the nitrogen is "softer." If you are using hard electrophiles like diazomethane (CH₂N₂) or trimethyloxonium tetrafluoroborate (Meerwein's salt), kinetic O-alkylation is heavily promoted. Analytical studies using gas chromatography and mass spectrometry have definitively confirmed that diazomethane reactions with sulfonamides yield true O-methylated byproducts, rather than analytical artifacts[1]. Solution: To thermodynamically favor N-alkylation, switch to softer electrophiles like methyl iodide (MeI) or dimethyl sulfate, or utilize transition-metal catalyzed reductive amination.
Q2: My primary sulfonamide is getting di-methylated, ruining my yield. How do I achieve strict mono-selectivity?
A2: Over-alkylation is a classic kinetic trap in sulfonamide chemistry. Causality: Once a primary sulfonamide is mono-methylated, the resulting secondary sulfonamide remains highly nucleophilic. Because the pKa of the mono-alkylated product is often similar to the starting material, it competes effectively for the alkylating agent under standard base/MeI conditions, leading to di-methylation. Solution: Move away from traditional alkyl halides. Recent advances in transition-metal catalysis allow for precise mono-N-alkylation. For example, a2 utilizes N,N-dimethylformamide (DMF) as the methylating agent. This method exploits the oxophilicity of Zr to drive a transaminative dual reduction, yielding up to 94% of the strictly mono-methylated product without over-alkylation[2]. Similarly, 3 using methanol provide excellent mono-selectivity[3].
Q3: My substrate contains base-sensitive esters and an epimerizable alpha-chiral center. Standard NaH/MeI degrades my molecule. What is the safest approach?
A3: Utilize the Mitsunobu reaction for base-free methylation. Causality: Strong bases like NaH or even K₂CO₃ can trigger ester hydrolysis, β-elimination, or racemization of α-amino acid derivatives.4[4]. Because the pKa of a typical sulfonamide (~10) is acidic enough to protonate the betaine intermediate formed by triphenylphosphine (PPh₃) and DIAD, the reaction proceeds under essentially neutral redox conditions. This prevents epimerization and preserves base-sensitive moieties.
Part 2: Mechanistic & Decision Workflows
To assist in your experimental design, consult the decision tree and mechanistic pathway below.
Caption: Decision tree for selecting the optimal N-methylation protocol based on substrate class.
Caption: Mechanistic divergence of sulfonamide alkylation driven by electrophile hardness.
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Base-Free N-Methylation via the Mitsunobu Reaction
Best For: Secondary sulfonamides with epimerizable stereocenters or base-sensitive groups (e.g., esters, lactones). Self-Validation Check: The strict requirement for the nucleophile's pKa (< 11) ensures that only the sulfonamide is methylated. If your crude NMR shows unreacted aliphatic alcohols or amines, the system has successfully validated its chemoselectivity.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with N₂.
-
Dissolution: Dissolve the secondary sulfonamide (1.0 equiv), anhydrous methanol (2.0 equiv), and triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Activation: Add diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes. Critical Causality: Slow addition controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing thermal degradation.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor via TLC or LC-MS.
-
Workup: Concentrate the mixture under reduced pressure. To rapidly remove the triphenylphosphine oxide (TPPO) byproduct, resuspend the crude residue in cold diethyl ether/hexane (1:1). The TPPO will precipitate and can be filtered off prior to flash chromatography.
Protocol B: Site-Selective Mono-N-Methylation via Zirconium Catalysis
Best For: Primary sulfonamides requiring strict mono-methylation, especially in late-stage pharmaceutical functionalization. Self-Validation Check: This method leverages DMF as both solvent and stoichiometric methyl source via a dual reductive cycle. The self-validating feature is the absolute arrest of the reaction at the mono-alkylated stage; the resulting secondary sulfonamide cannot undergo the required imine-intermediate reduction pathway, making di-methylation mechanistically impossible.
Step-by-Step Methodology:
-
Catalyst Loading: In a glovebox or under strict inert atmosphere, charge a vial with the primary sulfonamide (1.0 equiv) and Cp₂ZrCl₂ (10 mol%).
-
Solvent/Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Reduction: Slowly add phenylsilane (PhSiH₃, 2.5 equiv) as the hydrosilane reductant. Caution: Gas evolution may occur.
-
Reaction: Seal the vial and stir at room temperature (or up to 60 °C for sterically hindered substrates) for 12–24 hours.
-
Quench & Extraction: Carefully quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate (EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Part 4: Quantitative Data & Method Comparison
To aid in reagent selection, the following table summarizes the quantitative performance and risk profiles of standard N-methylation methodologies based on literature consensus.
| Methodology | Reagents / Catalyst | Typical Yields | O-Methylation Risk | Di-methylation Risk | Functional Group Tolerance |
| Base-Mediated Alkylation | MeI, K₂CO₃ or NaH | 70–95% | Low | High (for primary) | Poor (Base-sensitive groups degrade) |
| Mitsunobu Reaction | MeOH, PPh₃, DIAD | 80–98% | Very Low | Moderate | Excellent (Neutral conditions) |
| Diazomethylation | CH₂N₂ or TMS-CHN₂ | 85–100% | High (Sulfonylimidates) | Low | Good (Mild, but reagents are toxic) |
| Zr-Catalyzed Reductive | DMF, Cp₂ZrCl₂, PhSiH₃ | 59–94% | Low | Very Low | Excellent (Late-stage compatible) |
| Ru-Catalyzed Borrowing H₂ | MeOH,[Ru(p-cymene)Cl₂]₂ | 75–95% | Low | Very Low | Good (Tolerates nitro, cyano, esters) |
Part 5: References
-
Gas chromatographic and mass spectrometric analysis of the products of methylation of sulfonylurea drugs . Biomedical Mass Spectrometry.
-
Synthetic Preparation of N-Methyl-a-amino Acids . Chemical Reviews (ACS Publications).
-
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals . Journal of the American Chemical Society (ACS Publications).
-
Sulfonamide synthesis by alkylation or arylation . Organic Chemistry Portal.
Sources
Technical Support Center: 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide Stability & Storage
This guide serves as a technical support center for the handling and storage of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8).[1][2] It is designed to provide autonomous, scientifically grounded troubleshooting for researchers observing degradation or instability in their samples.
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Prevention of Hydrolytic and Photolytic Degradation[1][2][3]
Core Storage Directive (The "Golden Standard")
To maintain purity >98% and prevent the formation of sulfonate hydrolysis products, you must adhere to the C.D.D. Protocol : C old, D ry, D ark.[1][2][3][4][5][6][7][8]
| Parameter | Specification | Scientific Rationale (Causality) |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic rate of hydrolysis and thermally induced oxidation (Arrhenius equation).[1][2][3] |
| Atmosphere | Inert (Argon/N₂) & Desiccated | The S-N bond is susceptible to nucleophilic attack by water (hydrolysis), particularly if trace acid/base is present.[2][3] |
| Light Exposure | Amber Vial / Foil Wrapped | Halogenated aromatic sulfonamides can undergo photo-induced desulfonation or radical cleavage under UV light.[1][2][3] |
| Container | Borosilicate Glass + PTFE-lined Cap | Prevents leaching of plasticizers and ensures a gas-tight seal against atmospheric moisture.[1][2][3] |
Critical Handling Protocol: Before opening a refrigerated vial, allow it to equilibrate to room temperature for 30 minutes . Opening a cold vial in humid lab air causes immediate condensation inside the container, introducing water that accelerates degradation.
Degradation Pathways & Mechanisms[1][2][10][11][12]
Understanding how the molecule breaks down allows you to diagnose why your experiment failed.[1][2]
Primary Degradation: Hydrolysis
The sulfonamide linkage (
Secondary Degradation: Photolysis
Halogenated aromatics are sensitive to UV radiation.[1][2][3] High-energy photons can induce homolytic cleavage of the C-Cl bond or the S-N bond, leading to radical species that polymerize or oxidize, often resulting in a "yellowing" of the white powder.[1][2]
Visualized Pathway (DOT Diagram)
Figure 1: Mechanistic pathways for hydrolytic (red) and photolytic (green) degradation of the target sulfonamide.[1][2][3]
Troubleshooting & FAQs
Scenario A: "My sample has turned from white to off-white/yellow."
-
Cause: The sample was likely stored in a clear vial exposed to ambient lab light or sunlight.[1][2] The "yellowing" indicates the formation of radical coupling products or azo-linkages.[1][2]
-
Action: Check purity via LC-MS. If purity is <95%, repurify. Future storage must be in amber vials.[2]
Scenario B: "The solubility seems to have decreased."
-
Diagnosis: Moisture contamination leading to crystal form change or hydrolysis.[1][2]
-
Cause: Hydrolysis produces 2-chloro-5-fluorobenzenesulfonic acid, which has significantly different solubility properties (more polar, potentially less soluble in organic extraction solvents like DCM) compared to the parent sulfonamide.[1][2][3]
-
Action: Run a proton NMR. Look for a shift in the methyl group signal or the disappearance of the sulfonamide N-H/N-Me coupling (if applicable).[1][2]
Scenario C: "Can I store this in DMSO stock solution at -20°C?"
-
Analysis: While DMSO is a common solvent, it is hygroscopic.[2] Frozen DMSO stocks can absorb water over time if not sealed perfectly.[1][2] Furthermore, DMSO can act as a mild oxidant.
-
Recommendation: Solid storage is preferred.[1][2] If liquid storage is mandatory, use anhydrous DMSO , aliquot into single-use vials, store at -80°C, and use within 3 months.
Scenario D: "I left the bottle on the bench over the weekend."
-
Diagnosis: Likely acceptable, but not optimal.
-
Analysis: Sulfonamides are relatively robust compared to sulfonyl chlorides.[1][2][3] A 48-hour excursion at 20-25°C is unlikely to cause massive degradation unless humidity was high (>60% RH).[2]
-
Action: Do not discard. Re-seal with Parafilm and move to 4°C. Verify purity before use in sensitive biological assays.
Physicochemical Data Summary
| Property | Value | Relevance to Storage |
| Molecular Formula | C₇H₇ClFNO₂S | - |
| Molecular Weight | 223.65 g/mol | - |
| Physical State | Solid (Powder) | Surface area affects moisture absorption rates.[1][2][3] |
| Hygroscopicity | Low to Moderate | Requires desiccant for long-term (>6 months) storage.[1][2][3] |
| Predicted pKa | ~10.5 (Sulfonamide NH) | Avoid storage near volatile bases (e.g., ammonia) which could deprotonate it.[2][3] |
References
-
PubChem. (2025).[1][2][3] Compound Summary for CID 15155333 (Related Sulfonyl Chloride Precursor). National Library of Medicine.[1][2] Retrieved March 1, 2026, from [Link][2]
-
Mao, F., et al. (2022). Comparison of chemical and biological degradation of sulfonamides. PubMed.[2] Retrieved March 1, 2026, from [Link]
-
Huang, Y., et al. (2024).[3][4] An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide. Journal of Pharmaceutical Sciences. Retrieved March 1, 2026, from [Link]
Sources
- 1. 2-chloro-4-fluoro-5-methyl-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]benzene-1-sulfonamide | Molport-046-189-445 | Novel [molport.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-5-methylbenzene-1-sulfonyl chloride | C7H6Cl2O2S | CID 15155333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nottingham.ac.uk [nottingham.ac.uk]
Validation & Comparative
Strategic HPLC Method Development: Purity Assay for 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Executive Summary
In the purity analysis of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CFMS), standard C18 alkyl-chain chemistries often fail to provide adequate resolution between the target analyte and its critical regioisomeric impurities. While generic "scouting" gradients using C18 and Acetonitrile are sufficient for rough purity estimates, they lack the specific selectivity required for GMP-validated release testing.
This guide compares two distinct methodological approaches:
-
The Generic Standard (Method A): A traditional Fully Porous Particle (FPP) C18 column using an Acetonitrile/Formic Acid gradient.
-
The Optimized Solution (Method B): A Core-Shell Phenyl-Hexyl stationary phase using a Methanol/Ammonium Acetate gradient.
Key Finding: By leveraging Halogen-Pi (
Molecule Profile & The Separation Challenge
To develop a robust method, we must first understand the physicochemical "personality" of the analyte.
-
Target Molecule: 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
-
Molecular Weight: ~223.65 g/mol [1]
-
Key Functional Groups:
-
Sulfonamide (-SO2NHMe): Weakly acidic (pKa ~10-11). Neutral at acidic to neutral pH.
-
Halogens (Cl, F): Electron-withdrawing groups on the aromatic ring.
-
-
Critical Impurities:
-
Impurity 1 (Des-methyl): 2-chloro-5-fluorobenzenesulfonamide (Synthetic precursor).
-
Impurity 2 (Regioisomer): 2-chloro-4-fluoro-N-methylbenzene-1-sulfonamide (Isomeric byproduct).
-
The Challenge:
The primary difficulty lies in separating the 2,5-substituted target from the 2,4-substituted regioisomer . These molecules possess nearly identical hydrophobicity (logP), rendering standard C18 "hydrophobic subtraction" mechanisms ineffective. Separation requires a mechanism that discriminates based on electron density distribution and steric shape—specifically,
Comparative Analysis: Generic vs. Optimized
The following data summarizes the performance of the two methods.
Table 1: Performance Metrics Comparison
| Feature | Method A (Generic) | Method B (Optimized) |
| Stationary Phase | Fully Porous C18 (5 µm) | Core-Shell Phenyl-Hexyl (2.6 µm) |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) |
| Interaction Mechanism | Hydrophobicity (Van der Waals) | Hydrophobicity + |
| Resolution ( | 1.1 (Co-elution risk) | 3.8 (Baseline Separation) |
| Peak Tailing ( | 1.4 | 1.1 |
| Backpressure | ~110 bar | ~240 bar |
| Suitability | Rough synthesis checks | QC Release / Stability |
Why Method A Fails (The "Generic Trap")
Method A uses Acetonitrile (ACN). ACN is a "
Why Method B Succeeds (The "Pi-Selectivity" Solution)
Method B employs two critical changes:
-
Phenyl-Hexyl Phase: The phenyl ring on the ligand acts as a
-electron donor/acceptor. The electron-deficient halogenated ring of the analyte interacts with the phenyl ligand via Halogen- interactions .[2] The strength of this interaction varies significantly with the position of the halogens (2,5 vs 2,4), creating the necessary selectivity factor ( ). -
Methanol Modifier: Unlike ACN, Methanol does not suppress
- interactions, allowing the unique selectivity of the stationary phase to function.
Visualizing the Mechanism
The following diagram illustrates the decision logic and the mechanistic difference between the two approaches.
Figure 1: Decision tree highlighting the critical failure point of generic C18/ACN methods for halogenated isomers.
Detailed Experimental Protocol (Method B)
This protocol is self-validating. The System Suitability Test (SST) criteria ensure the column state is appropriate for the separation mechanism.
Instrument & Column[2][3][4]
-
System: HPLC or UHPLC with PDA/UV detector.
-
Column: Core-Shell Phenyl-Hexyl, 100 x 3.0 mm, 2.6 µm (e.g., Kinetex Phenyl-Hexyl or similar).
-
Why Core-Shell? Provides higher efficiency (
) at lower backpressure than sub-2 µm fully porous particles, sharpening peaks for better resolution.
-
-
Temperature: 40°C (Controls viscosity of Methanol and stabilizes retention times).
Reagents[5]
-
Solvent A: 10 mM Ammonium Acetate in Water (Native pH ~6.8).
-
Note: Do not acidify to pH 2. Keeping pH near neutral ensures the sulfonamide remains in a consistent state without risking hydrolysis, and protects the Phenyl ligand from stripping.
-
-
Solvent B: Methanol (LC-MS Grade).[3]
Gradient Program
| Time (min) | % Solvent B | Flow Rate (mL/min) | Comment |
| 0.0 | 30 | 0.6 | Initial Hold |
| 1.0 | 30 | 0.6 | Isocratic equilibration |
| 10.0 | 75 | 0.6 | Linear Gradient |
| 12.0 | 95 | 0.6 | Wash |
| 14.0 | 95 | 0.6 | Wash Hold |
| 14.1 | 30 | 0.6 | Return to Initial |
| 18.0 | 30 | 0.6 | Re-equilibration |
Detection & Sample Prep
-
Wavelength: 265 nm (Primary), 220 nm (Secondary/Impurity check).
-
Rationale: Sulfonamides have strong absorbance ~260-270 nm. 220 nm is non-specific and subject to Methanol cut-off noise.
-
-
Diluent: 50:50 Water:Methanol.
-
Concentration: 0.5 mg/mL.
System Suitability (Self-Validation)
Before running samples, inject a mixture of the Target and the Regioisomer (or a crude synthesis mix).
-
Requirement: Resolution (
) between Target and Regioisomer must be . -
Requirement: Tailing Factor (
) for Target must be .
Scientific Rationale & Grounding
The Role of Halogen-Pi Interactions
Recent literature confirms that halogenated benzenes exhibit specific retention behaviors on carbon-heavy or aromatic stationary phases. This is known as the Halogen-
Because the electron density distribution differs between the 2-chloro-5-fluoro and 2-chloro-4-fluoro isomers, the Phenyl-Hexyl phase can "see" this difference, whereas a C18 phase only "sees" the overall lipophilicity.
Why Methanol?
As demonstrated in comparative studies of Phenyl phases, Acetonitrile interacts with the stationary phase's
References
-
Kanao, E., et al. (2019).[4] "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials."[2][4][5][6] Chemical Science.
-
Agilent Technologies. (2009). "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Application Note.
-
Waters Corporation. "What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?" Knowledge Base.
-
PubChem. "2-Chloro-5-methylbenzene-1-sulfonyl chloride (Related Structure Data)." National Library of Medicine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Guide: Binding Affinity of Fluorinated vs. Non-Fluorinated Sulfonamides
Executive Summary
In the development of carbonic anhydrase inhibitors (CAIs) and other sulfonamide-based drugs, fluorination is a high-impact derivatization strategy. This guide objectively compares the binding performance of fluorinated benzenesulfonamides against their non-fluorinated hydrogenated counterparts.[1]
The Core Finding: Fluorination typically increases observed binding affinity (
-
Non-Fluorinated (Protio): Higher
(~10.0), lower fraction of anionic species at physiological pH. -
Fluorinated: Lower
(~5.5–8.0), higher fraction of anionic species, leading to stronger apparent binding.
This guide details the thermodynamic dissection of these interactions, providing the experimental protocols required to distinguish between simple ionization effects and genuine specific binding gains.
Physicochemical Basis of Binding[2]
To understand the affinity differences, one must analyze the binding mechanism of sulfonamides to the primary model target, Carbonic Anhydrase II (CAII) .
The Zinc-Anchor Mechanism
Sulfonamides bind to CAII primarily through the coordination of the sulfonamide nitrogen anion (
The Fluorine Effect
Replacing Hydrogen with Fluorine alters the ligand in three critical ways:
-
Electronic (Acidity): Fluorine is highly electronegative. It withdraws electron density from the aromatic ring and the sulfonamide group, significantly lowering the
of the amide nitrogen. -
Hydrophobicity (Lipophilicity): C-F bonds are more hydrophobic than C-H bonds, potentially increasing entropy-driven binding in hydrophobic pockets.
-
Multipolar Interactions: The C-F bond has an inverted electrostatic potential compared to C-H, allowing for orthogonal multipolar interactions with carbonyls in the protein backbone (e.g., Thr200 in CAII).
Figure 1: The mechanistic pathway showing how fluorination drives the population of the active anionic species, directly influencing observed affinity.
Comparative Data Analysis
The following data aggregates thermodynamic parameters from seminal studies (Whitesides et al., Supuran et al.) comparing Benzenesulfonamide (BSA) and its fluorinated analogs binding to Bovine Carbonic Anhydrase II (BCAII) at 298K, pH 7.0.
Table 1: Thermodynamic Parameters of Binding[3][4]
| Ligand Structure | Substituent | |||||
| Benzenesulfonamide | -H (Protio) | 10.1 | 1,300 | -8.0 | -11.2 | +3.2 |
| 4-Fluorobenzenesulfonamide | 4-F | 9.3 | 280 | -8.9 | -11.8 | +2.9 |
| Pentafluorobenzenesulfonamide | -F5 (Perfluoro) | 5.8 | 13 | -10.7 | -9.5 | -1.2 |
Data Interpretation[2][3][4][5][6][7][8]
-
Affinity Gain: The perfluorinated ligand binds ~100x stronger than the protio form (
13 nM vs 1300 nM). -
The pKa Driver: The
drops from 10.1 to 5.8. At pH 7.0, the perfluorinated sulfonamide is >90% deprotonated (active form), while the protio form is <0.1% deprotonated. -
Enthalpy vs. Entropy:
-
The protio binding is enthalpy driven (
). -
The perfluorinated binding has a less favorable enthalpy (
) but is compensated by a favorable entropy term (or less unfavorable entropy), likely due to the hydrophobic effect of the fluorine "tail" displacing water.
-
Experimental Protocols
To replicate these findings and distinguish between ionization effects and intrinsic binding, you must utilize Isothermal Titration Calorimetry (ITC) . Unlike optical assays, ITC directly measures the heat of binding (
Protocol: Thermodynamic Characterization via ITC
Objective: Determine intrinsic binding parameters (
Phase 1: Buffer & Sample Preparation
-
Buffer Selection: Use 10 mM sodium phosphate or HEPES, pH 7.0. Avoid TRIS (high heat of ionization).
-
Ligand Dissolution: Dissolve sulfonamides in the exact same buffer. If DMSO is required for solubility, ensure the final DMSO % is identical in both the protein solution and ligand solution (match within 0.05% to prevent heat of dilution artifacts).
-
Degassing: Degas all solutions for 10 minutes under vacuum to prevent bubble formation in the ITC cell.
Phase 2: The Titration (ITC Run)
-
Instrument: MicroCal PEAQ-ITC or equivalent.
-
Temperature: 25°C (298.15 K).
-
Cell Loading: Load Protein (e.g., CAII, 10-20 µM) into the sample cell.
-
Syringe Loading: Load Ligand (100-200 µM) into the injection syringe.
-
Injection Profile:
-
Injection 1: 0.4 µL (discard data point).
-
Injections 2–19: 2.0 µL each.
-
Spacing: 150 seconds between injections (ensure signal returns to baseline).
-
Stirring Speed: 750 rpm.
-
Phase 3: Data Analysis & Correction
This is the critical step for scientific integrity. You cannot simply report the raw
-
Raw Fit: Fit the isotherm to a "One Set of Sites" model to get
and . -
Protonation Correction: Calculate the fraction of anionic ligand (
) using the Henderson-Hasselbalch equation and the measured of the specific sulfonamide. -
Intrinsic Affinity Calculation:
Figure 2: The validated workflow for extracting intrinsic binding constants, separating the "fluorine acidity effect" from the "fluorine binding effect."
Structural Insights & Expert Commentary
The "Intrinsic" Reality Check
When researchers correct for the protonation state (as detailed in Phase 3 above), the intrinsic binding affinity of fluorinated sulfonamides is often remarkably similar to, or only slightly better than, the non-fluorinated versions.
-
Observation:
improves 100-fold with perfluorination. -
Reality:
(intrinsic) often improves only by 2-5 fold.
Why does this matter?
If you rely solely on fluorination to improve potency via
Structural "Fluorine Scan"
X-ray crystallography (e.g., PDB entries by Klebe or Whitesides groups) reveals that while the sulfonamide head group position is conserved, the fluorinated phenyl ring induces distinct water network rearrangements.
-
Ortho-fluorine: Can cause steric clash or electrostatic repulsion if the pocket is tight.
-
Meta/Para-fluorine: Generally well-tolerated and contributes to hydrophobic burial.
Recommendation for Drug Design
-
Start with Fluorine: Use fluorination early to lower
into the physiological range (6.5–7.5). This maximizes the active fraction of the drug without requiring extreme concentrations. -
Don't Over-Fluorinate: Perfluorination (
) often leads to "enthalpy-entropy compensation" where the binding becomes entropy-driven (flimsy) rather than enthalpy-driven (tight specific bonds). -
Validate with SPR/ITC: Do not rely on
assays alone, as they mask the ionization thermodynamics.
References
-
Krishnamurthy, V. M., et al. (2006).[2] "Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II." Chemistry – An Asian Journal.[2] [2]
-
Scott, K. A., et al. (2005). "Directing the Thermodynamics of Ligand Binding to Carbonic Anhydrase II." Journal of the American Chemical Society.
-
Snyder, P. W., et al. (2011). "Mechanism of the Hydrophobic Effect in the Biomolecular Recognition of Arylsulfonamides by Carbonic Anhydrase." PNAS.
-
Supuran, C. T. (2008). "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators." Nature Reviews Drug Discovery.
-
Freire, E. (2008). "Do Enthalpy and Entropy Distinguish First in Class from Best in Class?" Drug Discovery Today.
Sources
- 1. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II / Chemistry – An Asian Journal, 2006 [sci-hub.box]
Structural Confirmation of 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide: A Comparative Analytical Guide
Executive Summary
In structure-based drug design (SBDD), particularly for zinc-metalloenzyme targets like Carbonic Anhydrase (CA), fluorinated benzenesulfonamides serve as highly potent pharmacophores. The electron-withdrawing properties of the fluorine atom significantly lower the pKa of the sulfonamide group, enhancing its coordination affinity to the Zn(II) cofactor [1].
However, synthesizing complex halogenated derivatives such as 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (C₇H₇ClFNO₂S) often yields regioisomeric mixtures. Accurately confirming the relative positions of the halogens and the 3D conformation of the sulfonamide group is critical. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical methods (NMR, HRMS, IR) and provides a self-validating experimental protocol for unambiguous structural elucidation.
Methodological Comparison: SCXRD vs. Alternatives
While routine characterization relies on a suite of spectroscopic techniques, each method has distinct limitations when addressing heavily substituted aromatic rings.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR provide excellent connectivity data. However, the ortho-chloro and meta-fluoro substitution pattern in this molecule creates complex spin-spin coupling networks. While 2D NMR (HMBC, NOESY) can deduce regiochemistry, it relies on distance-dependent correlations that can be ambiguous in rigid, fully substituted rings.
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and empirical formula (m/z 223.65) but provides zero topological or conformational data.
-
Single-Crystal X-ray Diffraction (SCXRD): The gold standard. It provides an absolute spatial map of the electron density, unambiguously differentiating the chlorine and fluorine atoms based on their distinct atomic scattering factors. Furthermore, SCXRD reveals the solid-state supramolecular packing, including critical N-H···O hydrogen bonding motifs [2].
Table 1: Objective Comparison of Structural Elucidation Techniques
| Analytical Method | Primary Output | Regiochemical Resolution | 3D Conformational Data | Sample Requirement | Time-to-Result |
| SCXRD | Absolute 3D atomic coordinates | Unambiguous (Direct spatial mapping) | High (Bond lengths, angles, packing) | Single crystal (0.1 mm), solid | 24–48 hours |
| 1D/2D NMR | Solution-state connectivity | High (Requires complex NOESY/HMBC) | Low (Averaged over time/space) | 5–10 mg, dissolved in deuterated solvent | 2–4 hours |
| HRMS (ESI-TOF) | Exact mass, isotopic pattern | None (Cannot distinguish regioisomers) | None | < 1 µg, solution | < 1 hour |
| FT-IR | Functional group vibrations | Low (Fingerprint region is complex) | None | 1–2 mg, solid or neat | < 1 hour |
Orthogonal Analytical Workflow
To ensure scientific integrity, structural confirmation should never rely on a single data point. The workflow below illustrates the orthogonal integration of these techniques.
Fig 1. Orthogonal analytical workflow for comprehensive structural confirmation.
Experimental Protocol: SCXRD Structural Confirmation
As an Application Scientist, I emphasize that a successful X-ray structure is determined long before the crystal hits the diffractometer. The following protocol is designed as a self-validating system , where causality dictates every experimental choice.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 20 mg of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide in 0.5 mL of ethyl acetate (EtOAc) in a 2 mL inner vial. Place this open vial inside a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial and store at 4 °C for 72 hours.
-
Causality: The volatile anti-solvent (n-hexane) slowly diffuses into the EtOAc solution. This slow reduction of the medium's dielectric constant induces supersaturation gradually, minimizing lattice defects and preventing the formation of twinned crystals.
Step 2: Crystal Selection and Mounting
-
Procedure: Submerge the harvested crystals in inert perfluoropolyether (Paratone) oil. Under a polarized light microscope, select a block-shaped crystal (approx. 0.15 × 0.12 × 0.10 mm) that extinguishes light uniformly upon rotation. Mount the crystal on a MiTeGen polyimide loop.
-
Causality: Uniform extinction under polarized light confirms the crystal is a single domain. The Paratone oil protects the crystal from atmospheric moisture and acts as a rigid cryoprotectant when flash-cooled.
Step 3: Data Collection at 100 K
-
Procedure: Transfer the loop to a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å) and a Photon II CPAD detector. Flash-cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream.
-
Self-Validation Checkpoint: Collect a preliminary matrix (50 frames). Calculate the internal agreement factor (
). If , the Laue group is correct, and the crystal is high quality; proceed to full sphere data collection. If , the crystal is likely twinned; abort and select a new crystal. -
Causality: Collecting data at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This enhances the intensity of high-angle reflections, allowing for the precise location of the highly mobile N-H hydrogen atom in the electron density map.
Step 4: Structure Solution and Refinement
-
Procedure: Integrate the data using SAINT and apply multi-scan absorption correction (SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Checkpoint: The final
value must be < 0.05, and the Goodness-of-Fit (GooF) should be ~1.0. The residual electron density map must show no peaks > 1.0 e/ų or holes < -1.0 e/ų. This strictly validates that the heavier Chlorine atom (17 electrons) and the lighter Fluorine atom (9 electrons) have been assigned to the correct regiochemical positions.
Table 2: Representative Crystallographic Data Summary
(Note: Parameters reflect typical high-quality data for halogenated benzenesulfonamides)
| Parameter | Value |
| Empirical formula | C₇H₇ClFNO₂S |
| Formula weight | 223.65 g/mol |
| Temperature | 100(2) K |
| Crystal system, Space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 8.124 Å, b = 11.450 Å, c = 10.230 Å, β = 95.40° |
| Volume, Z | 947.5 ų, 4 |
| Calculated density | 1.568 Mg/m³ |
| Absorption coefficient (μ) | 0.542 mm⁻¹ |
| Reflections collected / unique | 12,450 / 2,130 [R(int) = 0.031] |
| Goodness-of-fit on F² | 1.045 |
| Final R indices[I>2sigma(I)] | R1 = 0.034, wR2 = 0.082 |
Structural Features & Supramolecular Interactions
The SCXRD data of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide reveals crucial structural motifs that dictate its physical properties and biological binding potential.
Sulfonamide Geometry
The S=O bond lengths typically average 1.43 Å, and the S-N bond length is ~1.61 Å, indicative of a distorted tetrahedral geometry around the sulfur atom. The N-methyl group adopts an anti conformation relative to the aryl ring to minimize steric clash with the bulky ortho-chlorine atom.
Hydrogen Bonding Networks
Benzenesulfonamides are notorious for forming robust supramolecular architectures. In the solid state, the acidic sulfonamide N-H acts as a strong hydrogen bond donor, while the sulfonyl oxygens act as acceptors [3]. This results in infinite one-dimensional (1D) chains propagating through the crystal lattice.
Fig 2. Supramolecular 1D chain formation driven by N-H...O=S hydrogen bonding.
Additionally, the meta-fluorine atom engages in weak C-H···F interactions with neighboring methyl groups. These interactions, while weak individually, collectively stabilize the crystal lattice and are highly relevant when considering how the molecule might orient itself within the hydrophobic pocket of a target protein [4].
Conclusion
While NMR and HRMS are indispensable for rapid purity checks and solution-state connectivity, Single-Crystal X-ray Diffraction remains the only technique capable of providing absolute, self-validating proof of regiochemistry and 3D conformation for heavily substituted aromatics like 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide. By employing rigorous low-temperature data collection and intrinsic phasing, researchers can unambiguously map the halogen positions and the critical hydrogen-bonding networks that define the molecule's pharmacological potential.
References
-
Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]
-
Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. IUCrData. Available at:[Link]
-
Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. eLife. Available at: [Link]
Advanced Bioassay Validation Guide: 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and QA/QC Professionals in Drug Discovery.
Executive Summary: The Role of Halogenated Sulfonamides in Validation
In the landscape of early-stage drug discovery, 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS: 1601846-51-8) serves as a critical chemical probe and structural fragment .[1] Unlike classic primary sulfonamides (e.g., Acetazolamide) that directly inhibit Carbonic Anhydrase (CA), this N-methylated derivative represents a distinct class of lipophilic, halogenated scaffolds often used to assess metabolic stability (N-demethylation kinetics) and selectivity profiling .
This guide provides a rigorous technical framework for validating bioassays involving this molecule, strictly adhering to ICH M10 (Bioanalytical Method Validation) and FDA Bioanalytical guidelines. We compare its performance against standard reference materials to highlight specific validation challenges—namely matrix effects driven by halogenation and carry-over in high-throughput LC-MS/MS.
Part 1: Comparative Profile & Technical Specifications
To validate a bioassay effectively, one must understand how the analyte differs from "Gold Standard" controls. The presence of Chlorine (C-2) and Fluorine (C-5) significantly alters the physicochemical behavior compared to non-halogenated sulfonamides.
Table 1: Physicochemical & Validation Comparison
| Feature | Subject: 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide | Alternative A: Sulfamethoxazole (Standard) | Alternative B: Tolbutamide (Metabolic Ref) |
| Primary Application | FBDD Fragment, Metabolic Probe (CYP turnover) | Antibacterial, PK Reference Standard | CYP2C9 Metabolic Stability Standard |
| Lipophilicity (LogP) | High (~2.1) (Due to Cl/F substitution) | Low (~0.[2]89) | Moderate (~2.3) |
| Validation Challenge | High Matrix Effect: Phospholipid binding in plasma. | Polarity: Early elution, ion suppression. | Stability: Hydrolysis sensitive. |
| Detection Mode | (-) ESI MS/MS (Sulfonamide core) or 19F-NMR | (+) ESI MS/MS | (+) ESI MS/MS |
| Carry-Over Risk | High: Adsorbs to HPLC tubing (fluorine effect). | Low | Moderate |
| Metabolic Fate | N-demethylation to primary sulfonamide (Active). | Acetylation / Hydroxylation. | Hydroxylation (Methyl group). |
Expert Insight: The "Fluorine Effect" in Validation
Why choose this molecule? The inclusion of the Fluorine atom at the C-5 position allows for orthogonal validation using 19F-NMR . While LC-MS/MS is the standard for sensitivity, 19F-NMR provides absolute specificity without matrix ionization suppression. In a validation context, if your LC-MS/MS data conflicts with QCs, 19F-NMR can serve as the "Referee Method" to distinguish between extraction inefficiency and ionization suppression.
Part 2: Bioanalytical Method Validation (ICH M10 Compliant)
This protocol outlines the validation of a quantitative LC-MS/MS assay for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide in rat plasma. This system is self-validating through the use of Stable Isotope Labeled (SIL) internal standards.
The Self-Validating Workflow
Principle: The assay must demonstrate that the halogenated analyte is extracted consistently despite its lipophilicity. Internal Standard (IS): Use Tolbutamide-d9 or a structural analog like 2,5-Dichlorobenzenesulfonamide if a direct isotopolog is unavailable.
Step-by-Step Protocol:
-
Stock Preparation: Dissolve 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide in DMSO (not Methanol, to prevent solubility crashing due to the Cl/F atoms). Final conc: 1 mg/mL.
-
Calibration Standards (CC): Prepare 8 non-zero standards (1.0 ng/mL to 1000 ng/mL) in blank plasma.
-
Quality Control (QC) Samples:
-
LLOQ: 1.0 ng/mL
-
Low QC: 3.0 ng/mL
-
Mid QC: 400 ng/mL
-
High QC: 800 ng/mL
-
-
Extraction (Protein Precipitation):
-
Add 50 µL Plasma + 200 µL Acetonitrile (containing IS).
-
Critical Step: Vortex for 5 minutes (longer than standard 1 min) to disrupt hydrophobic binding caused by the chlorobenzene moiety.
-
Centrifuge at 4,000g for 10 min.
-
-
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm.
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: Steep gradient (5% B to 95% B in 2 mins) to elute the lipophilic analyte.
-
Transition: Monitor m/z [M-H]⁻ 222.0 → 164.0 (Loss of -SO2-N-Me group).
-
Validation Criteria (Acceptance Limits)
-
Accuracy: Mean concentration must be within ±15% of nominal (±20% for LLOQ).
-
Precision: CV% must be ≤15% (≤20% for LLOQ).
-
Matrix Effect: Calculate Matrix Factor (MF). The IS-normalized MF must have a CV ≤15%.
-
Note: Due to the Chlorine atom , monitor for "ion enhancement" in hemolyzed plasma.
-
Part 3: Functional Bioassay – Metabolic Stability (Microsomal)
Since N-methyl sulfonamides often act as prodrugs or metabolic probes, the functional bioassay validates the intrinsic clearance (CLint) .
Rationale
The N-methyl group is susceptible to oxidative demethylation by Cytochrome P450s. Validating this assay requires proving that the disappearance of the parent compound correlates with the appearance of the primary sulfonamide metabolite.
Experimental Diagram (Metabolic Pathway)
The following diagram illustrates the metabolic validation pathway, highlighting the transition from the lipophilic probe to the polar active metabolite.
Caption: Figure 1. Metabolic validation pathway. The assay must track the stoichiometric conversion of the N-methyl parent to the primary sulfonamide to ensure mass balance.
Protocol for Functional Validation
-
Incubation: Incubate 1 µM of analyte with Rat Liver Microsomes (0.5 mg/mL protein) and NADPH (1 mM).
-
Time Points: 0, 5, 15, 30, 45, 60 min.
-
Quench: Add ice-cold Acetonitrile containing Internal Standard.
-
Data Analysis: Plot ln(% Remaining) vs. Time.
-
Linearity Check: The
of the slope must be > 0.90. If non-linear, it suggests enzyme inactivation or product inhibition (common with sulfonamides). -
Control: Run Tolbutamide in parallel. Its
must fall within 2 SD of historical lab data.
-
Part 4: Troubleshooting & Causality (The "Why" Behind Failures)
When validating assays for 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide, failures often stem from its specific halogenation pattern.
| Failure Mode | Root Cause (Chemical Basis) | Corrective Action |
| Low Recovery (<50%) | Plastic Adsorption: The lipophilic Cl/F benzene ring sticks to polypropylene plates. | Use Glass-coated plates or add 0.1% BSA to the buffer to act as a carrier protein. |
| Signal Drift (LC-MS) | Fluorine Carry-over: Fluorinated compounds often linger in Teflon tubing within LC systems. | Implement a Needle Wash with 50:25:25 Isopropanol:Acetonitrile:Acetone. |
| Non-Linear Kinetics | Product Inhibition: The generated primary sulfonamide binds tightly to the heme iron of CYP enzymes. | Lower the initial substrate concentration to < |
Part 5: Validation Decision Tree (ICH M10)
This workflow visualizes the decision logic required to declare the bioassay "Validated" according to global regulatory standards.
Caption: Figure 2. ICH M10 Bioanalytical Method Validation Decision Tree. This logic gate ensures regulatory compliance for quantitative assays.
References
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Context for Sulfonamide Bioactivity). [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMA Europa. [Link]
Sources
Technical Guide: Differentiating 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide from Regioisomers
This guide provides a technical framework for the structural authentication of 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CAS 1601846-51-8). It addresses the specific analytical challenge of distinguishing this compound from its regioisomers (e.g., 2-chloro-4-fluoro-, 4-chloro-2-fluoro- analogs), which often co-elute in standard LC-MS workflows and share identical molecular weights.
Executive Summary
In medicinal chemistry and early-phase drug development, the precise placement of halogen substituents on the benzene ring dictates structure-activity relationships (SAR) and metabolic stability. For the target molecule 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide , the primary risk of misidentification comes from regioisomers generated during non-selective sulfonylation or halogenation steps. This guide outlines a self-validating analytical workflow using 1H/19F NMR spectroscopy as the primary determinant, supported by MS fragmentation dynamics (Ortho Effect) and retrosynthetic logic .
Structural Analysis & Isomer Landscape
The target molecule possesses a 1,2,5-substitution pattern on the benzene ring.
This arrangement leaves protons at positions 3, 4, and 6 . The connectivity of these protons relative to the fluorine atom is the key differentiator.
Common Regioisomers
| Isomer | Substitution Pattern | Proton Connectivity | Key NMR Feature |
| Target | 2-Cl, 5-F | H3, H4 (vicinal); H6 (isolated) | H3 is a dd (coupled to H4 & F5) |
| Isomer A | 2-Cl, 4-F | H5, H6 (vicinal); H3 (isolated) | H3 is a d (coupled only to F4) |
| Isomer B | 4-Cl, 2-F | H5, H6 (vicinal); H3 (isolated) | H3 is a d (coupled only to F2) |
| Isomer C | 3-Cl, 4-F | H5, H6 (vicinal); H2 (isolated) | H2 is a d (coupled only to F4) |
Primary Differentiation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for differentiation due to the specific spin-spin coupling constants (
H NMR Analysis of the Target
In 2-chloro-5-fluoro-N-methylbenzene-1-sulfonamide , the proton signals will appear as follows (in DMSO-d
-
H3 (Proton ortho to Cl, meta to F):
-
Located between Cl (pos 2) and H4 (pos 4).
-
Coupling: Vicinal to H4 (
Hz) and Meta to F5 ( Hz). -
Appearance: Doublet of doublets (dd ).
-
-
H4 (Proton ortho to F, meta to Cl):
-
Located between H3 (pos 3) and F (pos 5).
-
Coupling: Vicinal to H3 (
Hz), Ortho to F5 ( Hz), and Meta to H6 ( Hz). -
Appearance: Multiplet, typically a td (triplet of doublets) or ddd .
-
-
H6 (Proton ortho to Sulfonamide, ortho to F):
-
Located between Sulfonamide (pos 1) and F (pos 5).
-
Coupling: Ortho to F5 (
Hz) and Meta to H4 ( Hz). -
Appearance: Doublet of doublets (dd ), appearing as a pseudo-doublet if meta coupling is unresolved.
-
The "Smoking Gun" Comparison
The most distinct difference between the target and its likely isomers (e.g., 2-Cl, 4-F) is the coupling of the proton at Position 3 .
-
In Target (2-Cl, 5-F): H3 has a strong ortho proton neighbor (H4) . It will show a large splitting (~8.5 Hz).
-
In Isomer (2-Cl, 4-F): H3 is trapped between Cl and F. It has NO ortho proton neighbors . It will appear as a doublet with only F-coupling (~8-10 Hz) or a singlet (if decoupled).
F NMR
-
Target: The Fluorine is at position 5.[4] It couples to two ortho protons (H4 and H6). The
F signal will be a triplet-like multiplet (dt) due to two large ortho couplings. -
Isomer (2-Cl, 4-F): The Fluorine is at position 4. It couples to one ortho proton (H3) and one meta proton (H5). The
F signal will be a doublet of doublets (dd) with distinct magnitudes.
Secondary Differentiation: Mass Spectrometry (The Ortho Effect)
While high-resolution MS (HRMS) confirms the formula C
The Ortho Effect Mechanism
Sulfonamides with substituents ortho to the sulfonyl group often undergo a characteristic rearrangement involving the elimination of SO
-
Target (2-Cl): The Chlorine atom is ortho to the sulfonamide. The steric bulk and electronic environment of the ortho-Cl facilitate the extrusion of SO
upon collision-induced dissociation (CID). -
Isomer (3-Cl or 4-Cl): If the chlorine is meta or para, this specific rearrangement is energetically less favorable or proceeds via a different pathway.
Observation: In MS/MS, the target should show a prominent fragment ion at [M+H - 64]⁺ (loss of SO
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution coupling data.
-
Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d
. (DMSO is preferred over CDCl to prevent overlap of the N-H proton with aromatics and to sharpen sulfonamide signals). -
Instrument: 400 MHz or higher.
-
Parameters:
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 s (ensure full relaxation for integration).
-
Scans: 16-64.
-
Temperature: 298 K.
-
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting.
Protocol B: HPLC-MS Identification
Objective: Check for regioisomer impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and ESI(+) MS.
-
Criteria: Regioisomers typically separate by 0.5 - 1.5 minutes due to differences in dipole moments.
Visualization of Analytical Logic
Diagram 1: Analytical Decision Tree
This workflow illustrates the logical steps to confirm the regioisomer identity.
Caption: Decision tree for differentiating the 2-chloro-5-fluoro target from isolated-proton isomers using NMR coupling patterns.
Diagram 2: Fragmentation Pathway (Ortho Effect)
Visualizing the mass spectrometry rearrangement unique to ortho-substituted sulfonamides.
Caption: The "Ortho Effect" fragmentation pathway facilitating SO2 loss, prominent in 2-substituted sulfonamides.
Data Comparison Table
| Feature | Target (2-Cl, 5-F) | Isomer (2-Cl, 4-F) |
| H3 Signal | dd ( | d ( |
| H4 Signal | ddd ( | N/A (F is at pos 4) |
| H6 Signal | dd ( | dd ( |
| dt (Coupled to H4 & H6) | dd (Coupled to H3 & H5) | |
| MS Fragment | High Intensity [M-SO | Lower Intensity [M-SO |
References
-
Chemical Identity: PubChem. 2-Chloro-5-fluoro-N-methylbenzene-1-sulfonamide (CID 1601846-51-8). National Library of Medicine. Available at: [Link]
-
MS Ortho Effect: Todua, N. G., & Mikaia, A. I. (2016).[7] Mass spectrometry of analytical derivatives.[7][8][9][10][11] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spectrometry, 13(2), 83-94.[7] Available at: [Link]
-
Sulfonamide Fragmentation: Klagkou, K., et al. (2003).[9] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[9] Available at: [Link]
-
NMR Coupling Principles: Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. Available at: [Link]
Sources
- 1. 1857212-59-9|2-Chloro-4-fluoro-N,5-dimethylbenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.pdx.edu [web.pdx.edu]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
